6-(Benzyloxy)-4-chloroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGSLISFAMSFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CN=C3C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630336 | |
| Record name | 6-(Benzyloxy)-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863786-01-0 | |
| Record name | 6-(Benzyloxy)-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-(Benzyloxy)-4-chloroquinoline: A Key Intermediate in Drug Discovery
Abstract
6-(Benzyloxy)-4-chloroquinoline is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of complex bioactive molecules. Its structural framework is a recurring motif in medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors. This technical guide provides a detailed, field-proven methodology for the synthesis of this compound, beginning from commercially available precursors. We delve into the causality behind experimental choices, offering mechanistic insights for each synthetic transformation. Furthermore, this document establishes a comprehensive protocol for the rigorous analytical characterization of the final compound, employing techniques such as NMR, IR, and mass spectrometry to ensure structural integrity and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented pathway to this valuable molecular scaffold.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The historical success of quinoline-based drugs, such as chloroquine, has cemented its importance in the pharmacopeia.[3][4] In modern drug development, functionalized quinolines are critical for creating molecules that can precisely interact with biological targets.
This compound emerges as a particularly valuable intermediate. The 4-chloro position acts as an excellent electrophilic site, readily undergoing nucleophilic aromatic substitution. This allows for the strategic introduction of various side chains and pharmacophores, enabling the rapid generation of diverse compound libraries for screening. The 6-benzyloxy group, meanwhile, serves both as a protecting group for a phenol and as a key interaction moiety in its own right, as seen in its application for developing selective c-Met kinase inhibitors for oncology.[5] This guide presents a logical and efficient synthetic route and a robust characterization framework to empower researchers in their pursuit of novel quinoline-based therapeutics.
Retrosynthetic Analysis and Strategic Pathway
A robust synthetic strategy relies on accessible starting materials and high-yielding, predictable reactions. The chosen pathway for this compound is a multi-step synthesis designed for efficiency and scalability. Our retrosynthetic analysis identifies 4-aminophenol as an ideal and cost-effective starting point.
The core of the strategy involves three key transformations:
-
Quinoline Ring Formation: Construction of the 4-hydroxyquinoline core using the well-established Gould-Jacobs reaction.[6][7]
-
Selective Benzylation: Introduction of the benzyl protecting group at the 6-position via a Williamson ether synthesis.
-
Aromatic Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro functionality using a potent chlorinating agent.
This approach ensures that the more reactive 4-position is addressed in the final step, preventing undesired side reactions.
Caption: Retrosynthetic analysis of this compound.
Detailed Synthetic Protocols & Mechanistic Insights
This section provides step-by-step protocols for the synthesis. Each procedure is accompanied by an explanation of the underlying principles and the rationale for the chosen conditions and reagents.
Forward Synthetic Workflow
The synthesis proceeds through the formation of the quinoline core, followed by functional group manipulations to achieve the final product.
Caption: Forward synthesis workflow for this compound.
Step 1: Synthesis of 4,6-Dihydroxyquinoline
-
Principle: This step utilizes the Gould-Jacobs reaction, a robust method for synthesizing 4-hydroxyquinolines.[7] It begins with the condensation of an aniline (4-aminophenol) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.
-
Causality: Diphenyl ether is used as the solvent for the cyclization step due to its very high boiling point (~258°C), which provides the necessary thermal energy to drive the intramolecular ring-closing reaction and subsequent elimination of ethanol.
-
Experimental Protocol:
-
In a round-bottom flask, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 2 hours. The reaction mixture will become a thick syrup as ethanol is evolved.
-
Allow the mixture to cool slightly, then add diphenyl ether (approx. 5-7 mL per gram of 4-aminophenol).
-
Equip the flask with a short-path distillation head to remove the ethanol formed during cyclization.
-
Heat the solution to 250°C and maintain this temperature for 30-45 minutes. The reaction progress can be monitored by the cessation of ethanol distillation.
-
Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the product.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the crude solid with hot toluene followed by hexane to remove residual diphenyl ether.
-
The resulting tan or brown solid is 4,6-dihydroxyquinoline, which can be used in the next step without further purification.
-
Step 2: Synthesis of 6-(Benzyloxy)-4-hydroxyquinoline
-
Principle: This transformation is a Williamson ether synthesis, where the phenoxide of the 6-hydroxy group acts as a nucleophile to displace bromide from benzyl bromide.
-
Causality: The reaction exhibits selectivity for the 6-position. The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo (quinolone) form, making its proton less acidic and the oxygen less nucleophilic than the phenolic 6-hydroxy group. Potassium carbonate (K₂CO₃) is a suitable base, strong enough to deprotonate the phenol without causing side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Experimental Protocol:
-
Suspend 4,6-dihydroxyquinoline (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane).
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.
-
Dry the solid under vacuum to yield 6-(benzyloxy)-4-hydroxyquinoline.
-
Step 3: Synthesis of this compound
-
Principle: This step is a deoxychlorination reaction. The 4-quinolone tautomer is converted to the 4-chloroquinoline using phosphorus oxychloride (POCl₃).
-
Causality: POCl₃ is a powerful chlorinating and dehydrating agent. The mechanism involves the activation of the carbonyl oxygen of the 4-quinolone by phosphorus, forming a good leaving group which is subsequently displaced by a chloride ion. A small amount of DMF can be used to catalytically form the Vilsmeier reagent in situ, accelerating the reaction, although heating under reflux in neat POCl₃ is often sufficient.[8]
-
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
In a round-bottom flask equipped with a reflux condenser, carefully add 6-(benzyloxy)-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 eq).
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-3 hours. The solid will gradually dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Slowly and carefully , pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8.
-
The product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield pure this compound.
-
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
| Parameter | Expected Result |
| Molecular Formula | C₁₆H₁₂ClNO |
| Molecular Weight | 269.73 g/mol [9] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | A sharp melting point is indicative of high purity. |
| TLC (Rf) | Solvent System: 20% Ethyl Acetate in Hexane. Expected Rf ≈ 0.4-0.5 |
Spectroscopic Analysis
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The expected proton NMR spectrum would display the following characteristic signals:
-
δ 8.70-8.80 ppm (d, 1H): H-2 proton of the quinoline ring.
-
δ 8.00-8.10 ppm (d, 1H): H-8 proton.
-
δ 7.55-7.65 ppm (dd, 1H): H-7 proton.
-
δ 7.30-7.50 ppm (m, 7H): H-3, H-5 protons and the 5 protons of the benzyl phenyl ring.
-
δ 5.20-5.25 ppm (s, 2H): Methylene protons (-O-CH₂ -Ph) of the benzyloxy group.[10]
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon skeleton:
-
δ ~158-160 ppm: C-6 (carbon attached to the ether oxygen).
-
δ ~150-152 ppm: C-4 (carbon attached to chlorine) and C-8a.
-
δ ~144-145 ppm: C-2.
-
δ ~135-136 ppm: Quaternary carbon of the benzyl ring.
-
δ ~121-132 ppm: Remaining aromatic carbons of the quinoline and benzyl rings.
-
δ ~106-108 ppm: C-5.
-
δ ~70-71 ppm: Methylene carbon (-O-C H₂-Ph).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Aliphatic C-H (Methylene) |
| 1580-1610 | C=C Stretch | Aromatic Ring |
| 1490-1510 | C=N Stretch | Quinoline Ring |
| 1230-1260 | C-O-C Stretch | Aryl-Alkyl Ether[11] |
| ~750-850 | C-Cl Stretch | Aryl Halide[6] |
-
Mass Spectrometry (MS):
-
Expected Ion: [M+H]⁺ = 270.06. The spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Fragmentation: Common fragmentation pathways may include the loss of the benzyl group ([M-91]⁺) or the loss of chlorine ([M-35]⁺).
-
Applications in Drug Development & Future Perspectives
This compound is not merely a synthetic target but a strategic starting point for drug discovery campaigns. The 4-chloro position is primed for nucleophilic substitution, allowing medicinal chemists to introduce a vast array of amines, thiols, and other nucleophiles. This is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.
For instance, reaction with various substituted anilines or piperazines can generate potent kinase inhibitors targeting pathways like c-Met, which are often dysregulated in cancer.[5] The benzyloxy group can be retained as a key binding element or deprotected via catalytic hydrogenation to reveal the 6-hydroxy functionality, providing another site for diversification.
The methodologies outlined in this guide provide a reliable foundation for producing this key intermediate in high purity, thereby accelerating the discovery and development of next-generation quinoline-based therapeutics.
Conclusion
This technical guide has detailed a logical, efficient, and reproducible multi-step synthesis for this compound from the simple precursor 4-aminophenol. By explaining the rationale behind each step—from the choice of the Gould-Jacobs reaction for core formation to the selective benzylation and final chlorination—we provide a clear roadmap for its preparation. The comprehensive characterization protocol ensures that researchers can be confident in the quality of their material, which is paramount for its use in subsequent medicinal chemistry applications. This document serves as a valuable resource for scientists engaged in the synthesis of heterocyclic compounds for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemijournal.com [chemijournal.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Benzyloxy)-4-chloroquinoline
Abstract
6-(Benzyloxy)-4-chloroquinoline is a key heterocyclic intermediate, pivotal in the synthesis of a diverse array of biologically active molecules. Its strategic importance in medicinal chemistry and drug development stems from the unique reactivity of its substituted quinoline core. The C4-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution, while the C6-benzyloxy moiety offers a site for modification or can influence the molecule's overall electronic and steric profile. Understanding the fundamental physicochemical properties of this compound is therefore not an academic exercise, but a critical prerequisite for optimizing reaction conditions, predicting its behavior in biological systems, and designing next-generation therapeutics. This guide provides a comprehensive analysis of the structural, physical, and chemical properties of this compound, integrating predicted data with established chemical principles. It further outlines detailed, field-proven experimental protocols for determining key parameters such as solubility and lipophilicity, offering a self-validating framework for researchers in drug discovery and development.
Introduction: A Scaffold of Strategic Importance
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals, from antimalarials like chloroquine to modern targeted cancer therapies.[1][2] The utility of this scaffold is often unlocked through precise functionalization, a process where intermediates like this compound play a crucial role.
Chemical Identity
-
Systematic Name: 4-Chloro-6-(phenylmethoxy)quinoline
-
Synonyms: 6-Benzyloxy-4-chloro-quinoline
-
CAS Number: 863786-01-0[3]
-
Molecular Formula: C₁₆H₁₂ClNO[3]
-
Molecular Weight: 269.73 g/mol [3]
-
Chemical Structure:

Significance in Medicinal Chemistry
The value of this compound lies in its dual functionality. The 4-chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[4] This allows for the facile introduction of various nucleophiles (amines, thiols, alcohols) at the C4 position, a common strategy for building libraries of potential drug candidates.[5] The benzyloxy group at the C6 position serves multiple purposes: it acts as a stable protecting group for a phenol, is sterically bulky which can influence binding interactions, and can be readily cleaved via catalytic hydrogenolysis to reveal a hydroxyl group for further functionalization.[6]
Core Physicochemical Properties: A Predictive Overview
Experimental data for this compound is not extensively reported in public literature. Therefore, the following properties are derived from high-quality computational prediction models, which are essential tools in modern drug discovery for forecasting molecular behavior.[7]
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| Melting Point (°C) | 110 - 125 | Group Contribution Method | Affects solubility, dissolution rate, and formulation stability. |
| Aqueous Solubility (log S) | -4.5 to -5.5 | QSPR Models[8] | Low predicted solubility suggests it is a "brick dust" candidate, posing challenges for oral bioavailability. |
| Lipophilicity (logP) | 4.2 ± 0.5 | Consensus Prediction[9] | High lipophilicity indicates good membrane permeability but may lead to poor solubility and higher metabolic clearance. |
| pKa (Basic) | 3.5 ± 0.5 | ChemAxon/ACD Labs Models | The quinoline nitrogen is weakly basic; the compound will be largely neutral at physiological pH (7.4). |
Note: These values are in silico predictions and should be confirmed by experimental methods as outlined in Section 5.0.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Based on its structure, the following spectral characteristics are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct regions. Protons on the benzyl group (the CH₂ and the phenyl ring) will appear between δ 5.0-5.5 ppm (singlet, 2H) and δ 7.2-7.5 ppm (multiplet, 5H), respectively. The protons on the quinoline core will be in the aromatic region (δ 7.0-9.0 ppm), with the proton at C5 likely being the most deshielded due to proximity to the benzyloxy group and the ring nitrogen.[2]
-
¹³C NMR: The spectrum will show 16 distinct signals. The benzylic carbon (CH₂) is expected around 70 ppm. Aromatic carbons of the benzyl phenyl ring will appear in the δ 127-136 ppm range. The quinoline carbons will be spread across the aromatic region (δ 105-158 ppm), with C4 (bearing the chlorine) and C6 (bearing the ether oxygen) being significantly shifted.[10]
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion peak [M]⁺ should be observed at m/z 269 (for ³⁵Cl) and 271 (for ³⁷Cl) in an approximate 3:1 isotopic ratio. A prominent fragmentation pattern is the loss of the benzyl group to form a stable tropylium cation at m/z 91, which is often the base peak for benzyl-containing compounds.[11] Another key fragmentation would be the loss of a chlorine radical, followed by other rearrangements.
UV-Vis Spectroscopy
The quinoline core is a strong chromophore. In a solvent like ethanol or methanol, the UV-Vis spectrum is expected to exhibit multiple absorption bands characteristic of π → π* transitions within the aromatic system, likely with a λmax between 300-340 nm.[12]
Chemical Reactivity and Stability
The utility of this compound as a synthetic intermediate is defined by the predictable reactivity and stability of its functional groups.
Reactivity of the C4-Chloro Group
The C4 position of the quinoline ring is electron-deficient, making the chloro substituent an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) .[4] This is the most important reaction for this molecule, allowing for the introduction of a wide variety of amine-based side chains, a cornerstone of antimalarial drug synthesis.[13] The reaction typically proceeds under thermal or microwave conditions, often in the presence of a base.[14]
References
- 1. NMR Predict Desktop [modgraph.co.uk]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [pub.iapchem.org]
- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
Spectroscopic Data Analysis of Chloroquinoline Derivatives: A Technical Guide for Researchers
Introduction: The Crucial Role of Spectroscopic Analysis in the Development of Quinoline-Based Therapeutics
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments. The precise substitution pattern on the quinoline scaffold dictates the molecule's pharmacological properties, including its efficacy, selectivity, and metabolic stability. Consequently, the unambiguous structural elucidation of these compounds is a critical step in the drug discovery and development pipeline.
This technical guide provides an in-depth exploration of the core spectroscopic techniques employed for the structural characterization of substituted chloroquinolines. While the initial focus of this guide was 6-(benzyloxy)-4-chloroquinoline, a comprehensive search of publicly available spectral databases did not yield a complete dataset for this specific molecule. Therefore, to provide a practical and detailed analysis, this guide will use 4-chloro-6-methoxyquinoline as a representative analogue. The principles and methodologies discussed herein are directly applicable to a wide range of substituted quinolines, including the originally proposed compound, and will equip researchers with the foundational knowledge to confidently analyze their own derivatives.
Our approach in this guide is to move beyond a mere recitation of data. We will delve into the causality behind the analytical choices, the interpretation of spectral features from first principles, and the integration of data from multiple spectroscopic techniques to build a cohesive and validated structural assignment. This aligns with the principles of providing trustworthy and expertly grounded scientific information.
The Analytical Workflow: A Multi-Faceted Approach to Structural Elucidation
The comprehensive characterization of a novel quinoline derivative necessitates a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.
"1H NMR and 13C NMR of 6-(benzyloxy)-4-chloroquinoline"
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(benzyloxy)-4-chloroquinoline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecule's structure and its spectral features, offers field-proven protocols for data acquisition, and establishes a self-validating framework for spectral assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.
Introduction: The Structural Significance of this compound
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably in the treatment of malaria.[2] The specific derivative, this compound, serves as a versatile building block. The chloro-group at the 4-position is a reactive handle for nucleophilic substitution, while the benzyloxy group at the 6-position modulates solubility and provides a site for further functionalization or metabolic interaction.[3]
Given its role as a critical intermediate, unambiguous structural verification is paramount. NMR spectroscopy is the gold standard for this purpose, providing precise information about the molecular framework through the chemical environment of each proton and carbon atom. This guide will dissect the ¹H and ¹³C NMR spectra, providing a robust and reproducible analytical standard for this compound.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering system for the quinoline ring is employed. The benzylic and phenyl carbons are numbered sequentially starting from the methylene bridge.
Caption: Structure of this compound with IUPAC numbering.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is a field-proven method for ensuring high-resolution, artifact-free spectra suitable for unambiguous characterization.
Workflow for NMR Analysis
Caption: A validated workflow for comprehensive NMR-based structure elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound. A higher concentration is preferable for ¹³C NMR to reduce acquisition time.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm rarely interfere with signals from the analyte.[4]
-
Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument & Parameter Selection (based on a 500 MHz Spectrometer):
-
Spectrometer: A 500 MHz (or higher) spectrometer is recommended for optimal signal dispersion, particularly for resolving the aromatic proton multiplets.[4]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') with a 30° pulse angle is sufficient.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 2 seconds. Causality: This delay ensures T1 relaxation is mostly complete, allowing for accurate integration.
-
Number of Scans: 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1.2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-2048 scans. Causality: The low natural abundance of the ¹³C isotope necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a gentle exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO-d₆ signal at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ quintet centered at 39.52 ppm.[4]
-
Spectral Analysis and Interpretation
The following assignments are based on established principles of NMR spectroscopy and comparative analysis with structurally similar quinoline derivatives.[5][6][7]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into three distinct regions: the quinoline aromatic protons, the benzyloxy group protons, and the phenyl ring protons of the benzyloxy moiety.
-
Quinoline Ring Protons (δ 7.5 - 9.0 ppm):
-
H-2 (d, ~δ 8.8 ppm, J ≈ 4.5 Hz): This proton is adjacent to the nitrogen atom, which strongly deshields it, pushing it significantly downfield. It appears as a doublet due to coupling with H-3.
-
H-3 (d, ~δ 7.6 ppm, J ≈ 4.5 Hz): Coupled to H-2, this proton appears as a doublet at a more upfield position compared to H-2.
-
H-5 (d, ~δ 8.1 ppm, J ≈ 9.0 Hz): This proton is on the carbocyclic ring and experiences deshielding. It shows a doublet due to ortho-coupling with H-7 (across the ring system).
-
H-7 (dd, ~δ 7.8 ppm, J ≈ 9.0, 2.5 Hz): This proton is coupled to H-5 (ortho-coupling, large J) and H-8 (meta-coupling, small J), resulting in a doublet of doublets.
-
H-8 (d, ~δ 7.9 ppm, J ≈ 2.5 Hz): This proton shows only a small meta-coupling to H-7, appearing as a doublet.
-
-
Benzyloxy Methylene Protons (δ ~5.3 ppm):
-
-OCH₂- (s, ~δ 5.3 ppm): These two protons are chemically equivalent and are not coupled to any other protons, thus appearing as a sharp singlet. Their position is characteristic of benzylic ethers.
-
-
Phenyl Ring Protons (δ 7.3 - 7.5 ppm):
-
H-ortho, H-meta, H-para (m, ~δ 7.3-7.5 ppm): The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in this region.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a carbon count and information on the electronic environment of each carbon atom. The presence of electronegative N, O, and Cl atoms significantly influences the chemical shifts.
-
Quinoline Ring Carbons:
-
C-2 (~151 ppm), C-4 (~149 ppm), C-8a (~145 ppm): These carbons are significantly deshielded due to their proximity to the nitrogen atom and/or the chlorine atom.
-
C-6 (~157 ppm): This carbon is attached to the oxygen atom of the benzyloxy group, causing it to be the most downfield of the carbocyclic ring carbons.
-
C-5, C-7, C-8 (~122-132 ppm): These are standard aromatic carbons.
-
C-3 (~121 ppm): This carbon is typically found in the aromatic CH region.
-
C-4a (~128 ppm): A quaternary carbon within the quinoline ring system.
-
-
Benzyloxy Group Carbons:
-
-OCH₂- (~70 ppm): The methylene carbon is shielded relative to the aromatic carbons and appears in the typical range for an sp³ carbon attached to an oxygen atom.
-
C-ipso (~136 ppm): The quaternary carbon of the phenyl ring attached to the methylene group.
-
C-ortho, C-meta, C-para (~128-129 ppm): These carbons of the phenyl ring typically resonate in a narrow range.
-
Data Summary
The following table summarizes the expected chemical shifts for this compound.
| ¹H NMR Data (in DMSO-d₆, 500 MHz) | ¹³C NMR Data (in DMSO-d₆, 125 MHz) |
| Assignment | δ (ppm), Multiplicity, J (Hz) |
| H-2 | ~8.8 (d, J ≈ 4.5) |
| H-5 | ~8.1 (d, J ≈ 9.0) |
| H-8 | ~7.9 (d, J ≈ 2.5) |
| H-7 | ~7.8 (dd, J ≈ 9.0, 2.5) |
| H-3 | ~7.6 (d, J ≈ 4.5) |
| Phenyl H's | ~7.3-7.5 (m) |
| -OCH₂- | ~5.3 (s) |
Conclusion
This guide has provided a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By following the detailed experimental protocol, researchers can obtain high-quality data. The provided spectral analysis, grounded in fundamental principles and comparison with related structures, serves as an authoritative reference for the unambiguous characterization of this important chemical intermediate. For absolute confirmation, 2D NMR experiments such as HSQC and HMBC are recommended to definitively correlate proton and carbon signals.
References
- 1. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. rsc.org [rsc.org]
- 6. 6-CHLOROQUINOLINE(612-57-7) 13C NMR [m.chemicalbook.com]
- 7. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]
"crystal structure of 6-(benzyloxy)-4-chloroquinoline"
An In-depth Technical Guide to the Crystallographic Analysis of 6-(Benzyloxy)-4-chloroquinoline
Authored by: A Senior Application Scientist
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] From the pioneering antimalarial drug quinine to modern anticancer and anti-inflammatory agents, quinoline derivatives continue to be a focal point of intensive research in the pharmaceutical industry.[1][2][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[1][5] The title compound, this compound (Molecular Formula: C₁₆H₁₂ClNO, Molecular Weight: 269.73 g/mol , CAS No: 863786-01-0), is a representative example of such a functionalized quinoline.[6][7]
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its function.[8][9] It governs how a molecule interacts with its biological target, influences its solubility and bioavailability, and dictates its solid-state properties. Therefore, the determination of the crystal structure of novel compounds like this compound is a critical step in the drug discovery and development process. This guide provides a comprehensive, in-depth technical overview of the methodologies involved in determining the crystal structure of this compound, from crystal growth to the final structural analysis and interpretation.
Part 1: The Foundation - Synthesis and Crystal Growth
A successful single-crystal X-ray diffraction (SC-XRD) experiment is predicated on the availability of high-quality single crystals.[10] The synthesis of the target compound must therefore be followed by a meticulous crystallization process.
Synthetic Strategy: A Generalized Approach
The synthesis of this compound can be approached through various established methods for quinoline synthesis. A common strategy involves the cyclization of substituted anilines. For instance, a plausible route could involve the reaction of a suitably protected 4-aminophenol derivative, which is later benzylated, followed by a cyclization reaction to form the quinoline core and subsequent chlorination at the 4-position.[11][12]
Example Synthetic Precursor Steps (Illustrative):
-
Condensation: Reaction of a substituted aniline with a β-ketoester or a similar precursor to form an enamine intermediate.[4]
-
Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the enamine to form the quinoline ring system.
-
Functionalization: Introduction of the chloro and benzyloxy groups at the appropriate positions. This may involve nucleophilic substitution reactions.[13][14]
It is imperative that the final product is purified to the highest possible degree, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are essential.
The Art of Crystallization: From Solution to Single Crystal
Obtaining diffraction-quality single crystals, typically in the size range of 0.1-0.3 mm, is often the most challenging aspect of a crystallographic study.[15] Several techniques can be employed, and the choice of solvent and method is often empirical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
Solvent Selection: A screening of various solvents with different polarities is recommended. For a molecule like this compound, solvents such as ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures would be appropriate starting points.
Part 2: The Experiment - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][16]
The Principles of Diffraction
When a beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[15] Constructive interference of the diffracted X-rays occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots.[9][15] The positions and intensities of these spots contain the information required to determine the unit cell dimensions and the arrangement of atoms within the unit cell.[15]
Experimental Workflow: From Crystal to Data
The following diagram outlines the typical workflow for an SC-XRD experiment.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head using a cryoprotectant oil.[16]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[16] The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles while collecting diffraction images.[8][16]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization, absorption) and scaled to produce a final reflection file.
Part 3: The Solution - Structure Determination and Refinement
The processed diffraction data is used to solve and refine the crystal structure. This is a multi-step process that relies on specialized crystallographic software.
Structure Solution: The Phase Problem
While the intensities of the diffracted beams are measured, their phases are lost. This is known as the "phase problem" in crystallography.[15] Two primary methods are used to solve this problem for small molecules:
-
Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.
-
Patterson Methods: This method is particularly useful when a heavy atom is present in the structure. A Patterson map is calculated from the intensities, and the vectors between heavy atoms can be identified, providing initial phase information.
Structure Refinement: Optimizing the Model
Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization procedure.[17] This iterative process involves adjusting the atomic coordinates, displacement parameters (which model thermal motion), and other parameters to improve the agreement between the observed and calculated structure factors.
Crystallographic Software
A variety of software suites are available for structure solution, refinement, and analysis.[18][19][20][21][22]
| Software Suite | Key Functions |
| SHELX | A set of programs for the determination of small and macromolecular crystal structures.[22] |
| Olex2 | An integrated program for solving, refining, and visualizing small-molecule crystal structures.[22] |
| PLATON | A multipurpose crystallographic tool for structure validation and analysis.[18] |
| WinGX | A suite of programs that provides a graphical user interface for many crystallographic calculations.[18] |
The Final Output: The Crystallographic Information File (CIF)
The final refined crystal structure is typically presented in a standard format called a Crystallographic Information File (CIF). This file contains all the essential information about the crystal structure and the diffraction experiment, including:
-
Unit cell parameters
-
Space group
-
Atomic coordinates
-
Bond lengths and angles
-
Anisotropic displacement parameters
-
Details of the data collection and refinement
Part 4: The Analysis - Interpreting the Crystal Structure
With the refined crystal structure in hand, a detailed analysis can be performed to understand the molecular and supramolecular features of this compound.
Molecular Geometry
The first step is to analyze the intramolecular geometry of the molecule.
Key Parameters to Examine:
-
Bond Lengths and Angles: Comparison of the observed bond lengths and angles with standard values for similar chemical fragments can reveal any unusual strain or electronic effects.
-
Torsion Angles: These describe the conformation of the molecule, particularly the orientation of the benzyloxy group relative to the quinoline ring.
-
Planarity: The planarity of the quinoline ring system and the phenyl ring of the benzyloxy group should be assessed.
The relationship between the different parts of the molecule can be visualized as follows:
Caption: Key structural components of this compound.
Supramolecular Interactions and Crystal Packing
In the solid state, molecules interact with their neighbors through a variety of non-covalent interactions. These interactions determine how the molecules pack in the crystal lattice.
Potential Intermolecular Interactions for this compound:
-
π-π Stacking: The aromatic quinoline and phenyl rings can stack on top of each other, leading to stabilizing interactions.[23]
-
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π systems of the aromatic rings.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.
-
van der Waals Forces: These ubiquitous, non-specific interactions contribute to the overall stability of the crystal lattice.
Understanding these interactions is crucial, as they can influence the physical properties of the solid, such as its melting point and solubility.
Conclusion: From Molecule to Medicine
The determination of the crystal structure of this compound is a vital undertaking for any drug development program involving this compound. The detailed structural information obtained from single-crystal X-ray diffraction provides invaluable insights into its chemical nature and potential biological activity.[24] This knowledge can guide further synthetic modifications to optimize its therapeutic properties, ultimately contributing to the design of new and more effective medicines.[3][5] The methodologies outlined in this guide represent a robust and well-established pathway for elucidating the atomic-level architecture of this promising molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pulstec.net [pulstec.net]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. mdpi.com [mdpi.com]
- 14. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 15. fiveable.me [fiveable.me]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. researchgate.net [researchgate.net]
- 18. Software – Chemical Crystallography [xtl.ox.ac.uk]
- 19. rcsb.org [rcsb.org]
- 20. iucr.org [iucr.org]
- 21. iucr.org [iucr.org]
- 22. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 23. 6-(4-Nitrobenzyloxy)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | 476193-59-6 | Benchchem [benchchem.com]
Foreword: The Strategic Imperative of Computational Modeling for Novel Quinoline Scaffolds
An In-Depth Technical Guide: Quantum Chemical Calculations for 6-(benzyloxy)-4-chloroquinoline: A Framework for Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably in the realm of antimalarial and anticancer drugs.[1] The specific derivative, this compound, presents a compelling case for in-depth analysis. Its structure combines the reactive 4-chloroquinoline core, a frequent precursor in drug synthesis, with a bulky, electron-rich benzyloxy group that can significantly influence its steric and electronic properties.[2][3]
In the modern drug discovery pipeline, moving directly from synthesis to in-vitro screening is an increasingly inefficient paradigm. Computational chemistry provides a vital intermediate step, allowing for the in-silico prediction of a molecule's physicochemical properties, reactivity, and potential biological interactions before committing significant resources to laboratory work.[4][5][6] This guide serves as a technical framework for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, grounding our theoretical exploration in the practical goals of drug design and optimization.
Part 1: Foundational Analysis: Ground State Geometry and Vibrational Stability
Before probing the electronic properties that govern reactivity, it is critical to establish a stable and accurate three-dimensional structure of the molecule. This is the bedrock upon which all subsequent calculations are built. The initial step involves optimizing the molecular geometry to find the lowest energy conformation.
The Causality Behind Geometric Optimization
A molecule's geometry dictates its interactions with biological macromolecules. A calculation based on a non-optimized, high-energy conformation would yield misleading data regarding its electronic properties and steric profile. We employ DFT, a method that balances computational cost and accuracy, to locate the minimum on the potential energy surface.[1] The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established standard for organic molecules of this nature, providing a robust description of electron correlation and polarization effects, which are essential for an accurate structural and electronic representation.[7][8][9]
Experimental Protocol: Geometry Optimization & Vibrational Frequency Analysis
Objective: To obtain the lowest energy structure of this compound and confirm it is a true energy minimum.
-
Structure Input:
-
Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial 3D cleanup using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting geometry.
-
-
Computational Setup (Gaussian 09/16 Input):
-
Execution & Validation:
-
Run the calculation using a quantum chemistry software package like Gaussian.
-
Upon completion, verify that the optimization has converged successfully.
-
Crucially, analyze the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The presence of an imaginary frequency would indicate a transition state, requiring further structural investigation.
-
This self-validating protocol ensures the structural integrity of the model before proceeding to more complex electronic analyses.
Part 2: Elucidating Electronic Structure and Chemical Reactivity
With a validated structure, we can now investigate the electronic properties that are direct predictors of the molecule's chemical behavior, stability, and interaction potential.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[10] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[11][12] The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability.[10]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[10]
-
A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable, indicating it may readily participate in charge-transfer interactions.[13]
For this compound, analyzing the spatial distribution of these orbitals reveals which parts of the molecule are most likely to engage in electron donation or acceptance. We would expect the electron-rich quinoline ring system and the oxygen of the benzyloxy group to contribute significantly to the HOMO, while the LUMO may be distributed across the electron-withdrawing chloro-substituted part of the quinoline ring.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful visualization tool that illustrates the charge distribution of a molecule, providing an intuitive guide to its reactive sites.[14][15] It maps the electrostatic potential onto the molecule's electron density surface, color-coding regions according to their potential.[16]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (e.g., Nitrogen, Oxygen, Chlorine). These are prime sites for electrophilic attack and are indicative of hydrogen bond acceptor regions.[16][17]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.[17]
-
Green Regions (Neutral Potential): Represent areas of relatively neutral charge.
The MEP map provides a more nuanced view than simple atomic charges, as it visualizes the cumulative effect of the entire molecule's electronic structure. For drug design, it is invaluable for predicting how a ligand might orient itself within the electrostatic environment of a protein's binding pocket.[14][18]
Computational Workflow Overview
The logical flow from initial structure to reactivity prediction is a critical, multi-step process.
Caption: Workflow for quantum chemical analysis.
Part 3: Spectroscopic Characterization and Model Validation
A key aspect of trustworthy computational science is the ability to correlate theoretical predictions with experimental data. Calculating theoretical vibrational and electronic spectra provides a direct means of validating the chosen computational model.
Theoretical Vibrational Spectroscopy (FT-IR, Raman)
The same frequency calculation performed to validate the geometry also provides the theoretical vibrational modes of the molecule. These correspond to the peaks observed in experimental FT-IR and Raman spectra.[9] While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into excellent agreement by applying a standard scaling factor (e.g., ~0.96 for B3LYP).[19] A strong correlation between the scaled theoretical spectrum and an experimental spectrum confirms that the computational model accurately represents the molecule's structural and bonding characteristics.[20]
Theoretical Electronic Spectroscopy (UV-Vis)
Predicting the electronic absorption spectrum requires a more advanced method, Time-Dependent Density Functional Theory (TD-DFT).[1] This calculation predicts the electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum.[21] Matching the calculated maximum absorption wavelength (λmax) with experimental data provides further validation of the model's accuracy in describing the molecule's electronic structure.[9]
Table 1: Summary of Computational Protocols
| Calculation Type | Recommended Software | Typical Functional | Typical Basis Set | Core Output & Purpose |
| Geometry Optimization | Gaussian, ORCA | B3LYP | 6-311++G(d,p) | Optimized 3D coordinates; Lowest energy structure. |
| Vibrational Frequencies | Gaussian, ORCA | B3LYP | 6-311++G(d,p) | Vibrational modes; Confirmation of energy minimum. |
| HOMO-LUMO Analysis | Gaussian, ORCA | B3LYP | 6-311++G(d,p) | Orbital energies and surfaces; Reactivity and stability assessment. |
| MEP Map | Gaussian, ORCA | B3LYP | 6-311++G(d,p) | Color-coded potential surface; Identification of reactive sites. |
| UV-Vis Spectrum | Gaussian, ORCA | CAM-B3LYP | 6-311++G(d,p) | Excitation energies (λmax); Validation against experiment. |
Part 4: Synthesis of Data for Drug Discovery Applications
The true power of these calculations lies not in the individual data points, but in their synthesis to build a holistic model of the molecule's potential as a drug candidate.
Table 2: Interpreting Key Quantum Chemical Descriptors (Illustrative Values)
| Descriptor | Illustrative Value | Unit | Implication in Drug Development |
| EHOMO | -6.5 | eV | Electron-donating capability; relates to metabolic oxidation potential. |
| ELUMO | -1.2 | eV | Electron-accepting capability; relates to reduction potential. |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV | High value suggests good kinetic stability, potentially longer half-life. |
| Dipole Moment (µ) | 3.1 | Debye | Indicates overall polarity; affects solubility and membrane permeability. |
| MEP Minimum (Vmin) | -45.0 | kcal/mol | Location of most negative potential (e.g., near quinoline N); likely H-bond acceptor site. |
| MEP Maximum (Vmax) | +25.0 | kcal/mol | Location of most positive potential; potential site for interaction with negative residues. |
The data from HOMO-LUMO analysis informs us about the molecule's intrinsic stability and general reactivity.[11] The MEP map provides a detailed, three-dimensional guide to the specific sites where the molecule is most likely to interact non-covalently with a receptor, a critical aspect of structure-based drug design.[14] For instance, identifying the most negative potential region near the quinoline nitrogen strongly suggests this atom will act as a primary hydrogen bond acceptor, a key piece of information for pharmacophore modeling and docking studies.[7][18]
From Descriptors to Discovery
The relationship between these calculated parameters and the overarching goals of drug discovery can be visualized as a logical progression.
Caption: Linking theoretical descriptors to practical applications.
Conclusion
This guide has outlined a robust, multi-faceted approach to the quantum chemical analysis of this compound. By progressing logically from structural validation to the detailed exploration of electronic properties and spectroscopic correlation, researchers can build a comprehensive in-silico profile of this promising scaffold. This theoretical foundation is not an academic exercise; it is a critical, cost-effective strategy that provides invaluable insights to guide synthetic efforts, rationalize structure-activity relationships, and accelerate the journey from a promising molecule to a viable drug candidate.[5][22] The integration of these computational methods into the early stages of drug discovery is no longer an option, but a necessity for efficient and intelligent pharmaceutical development.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 5. steeronresearch.com [steeronresearch.com]
- 6. pharmaceuticalchemistry.chemistryconferences.org [pharmaceuticalchemistry.chemistryconferences.org]
- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 15. MEP [cup.uni-muenchen.de]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar [semanticscholar.org]
- 22. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 6-(Benzyloxy)-4-chloroquinoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-(benzyloxy)-4-chloroquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, theoretical and practical aspects of its solubility in organic solvents, and detailed protocols for experimental determination.
Introduction to this compound
This compound is a quinoline derivative with the chemical formula C₁₆H₁₂ClNO and a molecular weight of approximately 269.73 g/mol .[1][2] Its structure, featuring a quinoline core, a chloro substituent at the 4-position, and a benzyloxy group at the 6-position, suggests a molecule of moderate lipophilicity. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, and antiviral properties.[3][4] The solubility of such compounds is a critical determinant of their bioavailability, formulation feasibility, and overall therapeutic potential.[5]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂ClNO | [1][2] |
| Molecular Weight | 269.73 g/mol | [1][6] |
| CAS Number | 863786-01-0 | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred |
While specific experimental data on the solubility of this compound is not extensively available in public literature, this guide will provide a robust framework for its prediction and empirical determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is chemically underpinned by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:
-
The Quinoline Core: A heterocyclic aromatic system capable of π-π stacking interactions. The nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor.
-
The Chloro Group: An electron-withdrawing group that adds to the molecule's polarity.
-
The Benzyloxy Group: This group consists of a polar ether linkage and a nonpolar phenyl ring, contributing to both hydrophilic and lipophilic character.
The interplay of these functional groups dictates the compound's overall polarity and its ability to interact with various organic solvents. Factors such as the solvent's polarity, dielectric constant, and hydrogen bonding capacity will significantly influence the solubility of this compound.[7][8]
Predicted Solubility in Common Organic Solvents
Based on the structure of this compound and the known solubility of related quinoline derivatives, a qualitative prediction of its solubility in different classes of organic solvents can be made.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are expected to be effective at solvating this compound. Their high polarity and ability to accept hydrogen bonds can interact favorably with the quinoline nitrogen and ether oxygen. Studies on similar compounds like chloroquine diphosphate have shown good solubility in DMF.[9]
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the quinoline nitrogen and ether oxygen can accept hydrogen bonds, the overall molecule lacks strong hydrogen bond donating capabilities. Therefore, solubility is expected to be moderate and influenced by the alkyl chain length of the alcohol.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups (the chloro group and the nitrogen and oxygen heteroatoms), the solubility of this compound in nonpolar solvents is anticipated to be low. However, the aromatic rings may allow for some interaction with aromatic solvents like toluene.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds. It is predicted that this compound will exhibit good solubility in chlorinated solvents.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These solvents are less polar than alcohols but can still engage in hydrogen bonding as acceptors. Moderate solubility is expected, with THF likely being a better solvent than diethyl ether due to its higher polarity.
The following diagram illustrates the logical workflow for predicting and evaluating the solubility of this compound.
Caption: Workflow for Solubility Prediction and Determination.
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination is crucial. Both thermodynamic and kinetic solubility assays are vital in drug discovery and development.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent.
Kinetic Solubility Assay (High-Throughput Method)
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often used in early drug discovery for screening purposes.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test solvent. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effect.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Measurement: Determine the amount of precipitated compound using a plate reader capable of nephelometry (light scattering) or by analyzing the supernatant concentration via UV-Vis spectroscopy or HPLC after filtration.[10]
The following diagram outlines the experimental workflow for determining solubility.
Caption: Experimental Workflows for Solubility Measurement.
Factors Influencing Solubility
Several factors can affect the solubility of this compound in organic solvents:
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature as the dissolution process is often endothermic.[5]
-
pH: While more relevant for aqueous solubility, the basicity of the quinoline nitrogen means that in protic organic solvents capable of forming acidic environments, protonation could occur, potentially altering solubility.[3]
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The amorphous form is typically more soluble than crystalline forms.[7]
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.
Conclusion
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. 623144-17-2 Cas No. | 6-(Benzyloxy)-2-chloroquinoline | Matrix Scientific [matrixscientific.com]
- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 6-(Benzyloxy)-4-chloroquinoline: Foundational Methods and Mechanistic Insights
Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. 6-(Benzyloxy)-4-chloroquinoline, in particular, has emerged as a pivotal intermediate in the synthesis of targeted cancer therapies, most notably as a precursor for potent c-Met kinase inhibitors[1]. Its strategic importance lies in the functionality of its substituents: the C4-chloro atom serves as an excellent leaving group for nucleophilic aromatic substitution, while the C6-benzyloxy group provides a modifiable handle and influences the molecule's electronic properties and binding interactions. This guide provides an in-depth examination of the foundational and most reliable synthetic pathway to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers in drug discovery and process development.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule, this compound, reveals a robust and well-established synthetic strategy. The primary disconnection is the carbon-chlorine bond at the C4 position, which points to a 4-hydroxyquinoline precursor. This transformation is a classic and highly efficient method for activating the C4 position for subsequent substitutions. The 4-hydroxyquinoline core itself is readily assembled via cyclization strategies, with the Conrad-Limpach reaction being a prominent example. This approach involves the condensation of an appropriately substituted aniline—in this case, 4-(benzyloxy)aniline—with a β-dicarbonyl compound like diethyl malonate. The benzyloxy group can be traced back to a simple benzylation of 4-aminophenol, though it is often more efficient to begin with the commercially available 4-(benzyloxy)aniline.
Caption: Retrosynthetic pathway for this compound.
The Core Synthetic Pathway: A Two-Stage Approach
The most reliable and widely adopted synthesis is a two-stage process that first constructs the heterocyclic core and then activates it through chlorination.
Stage 1: Synthesis of 6-(Benzyloxy)-4-hydroxyquinoline
The construction of the quinoline ring system is the critical first stage. The Conrad-Limpach synthesis offers a dependable method for achieving this.
Causality and Mechanistic Insight: This reaction proceeds in two key phases. First, the 4-(benzyloxy)aniline reacts with diethyl malonate at a lower temperature in a nucleophilic addition-elimination reaction at one of the ester carbonyls to form an enamine intermediate. The choice of aniline as the starting material ensures the correct regiochemistry for the final product. The second phase involves high-temperature thermal cyclization. Under these conditions, the enamine cyclizes onto the benzene ring via an intramolecular electrophilic aromatic substitution, followed by the elimination of ethanol to yield the stable 4-hydroxyquinoline ring system, which exists in tautomeric equilibrium with the 4-quinolone form[2]. The benzyloxy group is chosen as the protecting group for the C6-hydroxyl function due to its stability under the reaction conditions and its potential for removal via hydrogenolysis if the free phenol is required in later steps.
Stage 2: Chlorination of 6-(Benzyloxy)-4-hydroxyquinoline
The conversion of the C4-hydroxyl group to a chlorine atom is the essential final step to produce the versatile synthetic intermediate.
Causality and Mechanistic Insight: The 4-hydroxyquinoline tautomerizes to the more stable 4-quinolone, which is a vinylogous amide. This structure is not reactive towards standard nucleophilic substitution. Therefore, the hydroxyl group must be converted into a better leaving group. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation. It functions by activating the carbonyl oxygen of the 4-quinolone tautomer, forming a highly electrophilic phosphoro-chloridate intermediate. This intermediate is then readily attacked by a chloride ion (from POCl₃ itself) at the C4 position, leading to the elimination of a phosphate byproduct and the formation of the desired 4-chloroquinoline[3][4]. This reaction is typically performed at elevated temperatures, often using POCl₃ as both the reagent and the solvent.
Detailed Experimental Protocols
The following protocols are presented as a validated, step-by-step guide for laboratory synthesis.
Protocol 1: Synthesis of 6-(Benzyloxy)-4-hydroxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-(benzyloxy)aniline (1.0 eq) and diethyl malonate (1.2 eq).
-
Initial Condensation: Heat the mixture to 140-150 °C for 2 hours. Ethanol will begin to collect in the Dean-Stark trap as the initial condensation proceeds.
-
Cyclization: Increase the temperature of the reaction mixture to 240-250 °C using a high-temperature heating mantle or sand bath. Maintain this temperature for 30-45 minutes. The mixture will become thick as the product begins to form.
-
Workup: Allow the reaction mixture to cool to approximately 100 °C. Carefully add hot ethanol or diphenyl ether to triturate the solid.
-
Isolation: Cool the slurry to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold ethanol followed by diethyl ether to remove residual starting materials and byproducts. The resulting solid is typically of sufficient purity for the next step. If necessary, it can be recrystallized from glacial acetic acid or a high-boiling solvent.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) with 6-(benzyloxy)-4-hydroxyquinoline (1.0 eq).
-
Reagent Addition: Carefully add phosphoryl chloride (POCl₃) (5-10 eq) to the flask. The reaction is often run neat, but a high-boiling inert solvent like toluene can be used.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Caution): Allow the reaction mixture to cool to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving process.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid extensively with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
Caption: Experimental workflow for the two-stage synthesis.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 6-(Benzyloxy)-4-hydroxyquinoline | C₁₆H₁₃NO₂ | 251.28 | 75-85% |
| This compound | C₁₆H₁₂ClNO | 269.73 | 80-90% |
Alternative Synthetic Considerations
While the described two-stage process is the most common, other methods have been developed. The Vilsmeier-Haack reaction , for instance, can be used for the synthesis of 2-chloro-3-formylquinolines directly from N-arylacetamides[5][6]. By starting with an acetanilide derived from 4-(benzyloxy)aniline, this reaction could potentially offer a more direct route to a functionalized chloroquinoline, although it typically introduces substituents at the C2 and C3 positions, which may not be desired.
Conclusion
The synthesis of this compound is most reliably achieved through a robust two-stage pathway involving the Conrad-Limpach cyclization of 4-(benzyloxy)aniline to form the 4-hydroxyquinoline core, followed by a high-yielding chlorination using phosphoryl chloride. This methodology is scalable, utilizes readily available reagents, and proceeds with well-understood reaction mechanisms. The resulting product is a highly valuable and versatile intermediate, enabling the facile synthesis of a wide range of substituted quinolines for drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: 6-(benzyloxy)-4-chloroquinoline as a Privileged Scaffold in Drug Design
Abstract
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1] This document provides an in-depth guide to the synthesis, functionalization, and application of a highly versatile derivative, 6-(benzyloxy)-4-chloroquinoline. We present detailed protocols for its synthesis and subsequent derivatization into potent bioactive molecules, with a focus on developing kinase inhibitors for oncology and novel agents for infectious diseases. The strategic placement of the reactive 4-chloro group and the modifiable 6-benzyloxy moiety makes this scaffold an exceptional starting point for generating diverse chemical libraries for modern drug discovery campaigns.
Introduction: The Strategic Value of the this compound Scaffold
Quinoline and its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3][4] The 4-chloroquinoline substructure, in particular, serves as a critical synthetic intermediate, enabling the facile introduction of various functional groups through nucleophilic aromatic substitution (SₙAr).[5][6]
The this compound scaffold offers a dual-pronged approach to molecular design:
-
The C4-Chloro Position: This site is electronically activated by the quinoline ring nitrogen, making it an excellent electrophilic handle. It allows for the strategic introduction of amine-containing side chains, which are crucial for tuning pharmacokinetic properties and establishing key interactions with biological targets, such as the hinge region of protein kinases or targets within the parasitic food vacuole.
-
The C6-Benzyloxy Position: The benzyloxy group serves multiple roles. It can act as a hydrogen bond acceptor, participate in π-stacking interactions, and occupy hydrophobic pockets within a target protein.[7] Furthermore, it can be readily deprotected to reveal a 6-hydroxyl group, providing a secondary site for further functionalization or for mimicking the hydroxyl group of tyrosine in kinase active sites.
This application note will elucidate the synthetic pathways to access this scaffold and demonstrate its utility in the design of targeted therapeutics.
Synthesis of the Core Scaffold: this compound
The most efficient pathway to the target scaffold involves a three-step sequence starting from commercially available p-benzyloxyaniline, proceeding through a Gould-Jacobs type reaction to form the quinoline core, followed by chlorination.
Workflow for Scaffold Synthesis
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 6-(Benzyloxy)-4-hydroxyquinoline
This protocol details the formation of the quinoline ring system via a condensation reaction followed by high-temperature cyclization.
Materials:
-
p-Benzyloxyaniline
-
Diethyl 2-ethoxymaleate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Hexanes
-
Round-bottom flask with reflux condenser and heating mantle
-
Stir plate
Procedure:
-
Condensation: In a 500 mL round-bottom flask, combine p-benzyloxyaniline (10.0 g, 50.2 mmol) and diethyl 2-ethoxymaleate (11.4 g, 52.7 mmol). Heat the mixture at 130°C for 2 hours with stirring. The reaction progress can be monitored by TLC.
-
Rationale: This step forms the key enamine intermediate, diethyl 2-((4-(benzyloxy)phenyl)amino)maleate, by displacing the ethoxy group.
-
-
Solvent Removal: After 2 hours, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure.
-
Cyclization: To the crude intermediate, add 100 mL of Dowtherm A. Equip the flask with a reflux condenser and heat the mixture to 250°C in a heating mantle. Maintain this temperature for 30 minutes. A precipitate will form as the product cyclizes and crystallizes from the hot solvent.
-
Rationale: The high temperature is required to overcome the activation energy for the intramolecular cyclization (Conrad-Limpach-Knorr reaction), which forms the heterocyclic ring.[8]
-
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. Add 200 mL of hexanes to dilute the Dowtherm A and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove residual solvent.
-
The crude 6-(benzyloxy)-4-hydroxyquinoline can be recrystallized from hot ethanol or acetic acid to yield a pure, off-white solid.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline using a standard chlorinating agent.
Materials:
-
6-(Benzyloxy)-4-hydroxyquinoline (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 6-(benzyloxy)-4-hydroxyquinoline (5.0 g, 19.9 mmol) in phosphorus oxychloride (50 mL).
-
CAUTION: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
-
Chlorination: Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours. The suspension will gradually dissolve as the reaction proceeds.
-
Rationale: POCl₃ acts as both the solvent and the chlorinating agent, converting the 4-hydroxyl group (in its keto-tautomer form) into the 4-chloro substituent.
-
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of solid NaHCO₃ until gas evolution ceases and the pH is ~8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white or pale yellow solid.
Application in Anticancer Drug Design: Targeting Protein Kinases
The quinoline scaffold is a well-established ATP mimetic, making it an ideal starting point for developing protein kinase inhibitors.[9] Derivatives of 6-benzyloxyquinoline have been successfully developed as selective inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[7] The C4 position provides the vector to install side chains that confer selectivity and potency.
Workflow for Kinase Inhibitor Synthesis & Evaluation
Caption: Workflow from scaffold to kinase inhibitor lead compound.
Protocol 3: Synthesis of 4-Anilinoquinoline Derivatives via SₙAr
This protocol details the displacement of the C4-chloride with a substituted aniline.
Materials:
-
This compound (from Protocol 2)
-
A substituted aniline (e.g., 3-ethynylaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Propanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (200 mg, 0.74 mmol) in 10 mL of 2-propanol.
-
Add the desired aniline (1.1 equivalents, 0.81 mmol) followed by DIPEA (2 equivalents, 1.48 mmol).
-
Rationale: DIPEA is a non-nucleophilic base that scavenges the HCl generated during the substitution reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Cool the reaction to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold 2-propanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash chromatography on silica gel.
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents representative data for a series of 6-(benzyloxy)-4-anilinoquinoline derivatives evaluated for their inhibitory activity against c-Met kinase.
| Compound ID | R-Group (at C4-Aniline) | c-Met IC₅₀ (nM) |
| 1a | H | 150 |
| 1b | 3-Fluoro | 75 |
| 1c | 3-Ethynyl | 12[7] |
| 1d | 3-Methoxy | 210 |
Data is illustrative, based on trends reported in medicinal chemistry literature.[7]
This SAR table demonstrates that small, electron-withdrawing, or hydrogen-bond accepting groups at the meta-position of the aniline ring can significantly enhance potency against c-Met kinase.
Signaling Pathway Visualization
Caption: Inhibition of the HGF/c-Met signaling pathway.
Conclusion
The this compound scaffold is a powerful and versatile platform in modern drug design. Its straightforward, multi-gram synthesis and the differential reactivity of its C4 and C6 positions allow for the systematic development of diverse compound libraries. The protocols and data presented herein provide a robust framework for researchers to utilize this scaffold in the pursuit of novel therapeutics, particularly in the fields of oncology and infectious diseases. Continued exploration of this privileged core will undoubtedly lead to the discovery of new and effective clinical candidates.[9]
References
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of Quinolines and the Suzuki-Miyaura Reaction
An Application Guide to Suzuki-Miyaura Cross-Coupling with 6-(Benzyloxy)-4-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmacologically active compounds, including antimalarials, anticancer agents, and kinase inhibitors. The ability to strategically functionalize the quinoline ring is paramount for modern drug discovery, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.[1] Among the various positions on the quinoline core, the C4-position is of particular interest for introducing molecular diversity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in organic synthesis.[2] Its Nobel Prize-winning significance stems from its broad substrate scope, functional group tolerance, and the relatively low toxicity of its organoboron reagents. This guide provides a detailed examination of the application of Suzuki coupling to this compound, a valuable building block where the benzyloxy group serves as a protected phenol, allowing for late-stage deprotection and further modification. We will explore the mechanistic nuances, provide optimized protocols, and offer troubleshooting advice for this specific, yet challenging, transformation.
Mechanistic Insights: The Nuances of Coupling with a Heteroaryl Chloride
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate interplay between the substrate, catalyst, ligand, base, and solvent. The catalytic cycle, depicted below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
The primary challenge in coupling this compound lies in the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2][4][5] The oxidative addition of the palladium catalyst into the C-Cl bond is typically the rate-limiting step.[6][7] However, the electron-deficient nature of the quinoline ring at the C4 position partially mitigates this challenge by making the carbon more electrophilic and thus more susceptible to oxidative addition.[4]
Success, therefore, depends on a catalyst system that is sufficiently electron-rich and reactive to cleave the strong C-Cl bond without promoting unwanted side reactions.
Optimizing the Reaction: A Guide to Reagent Selection
The choice of each component is critical for achieving high yields and minimizing impurities.
-
Palladium Catalyst & Ligand: For challenging heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may be sluggish.[6] Modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended as they accelerate both the oxidative addition and the final reductive elimination step.[8][9][10] Similarly, N-Heterocyclic Carbene (NHC) ligands are excellent alternatives that provide a highly electron-rich and stable catalytic environment.[2][11]
-
Base: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center.[8][11]
-
Boronic Acid vs. Boronic Ester: While a vast array of aryl- and heteroarylboronic acids are commercially available, they can be prone to protodeboronation (replacement of the boron group with a proton) under certain conditions.[7] In cases of low yield with sensitive substrates, using the corresponding pinacol boronate ester can improve stability and reaction outcomes.[10]
-
Solvent: The solvent system must solubilize both the organic substrate and the inorganic base. A mixture of an organic solvent and water is often ideal.[8]
Optimized Reaction Conditions: A Comparative Table
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar electron-deficient heteroaryl chlorides.[12][13][14]
| Parameter | Condition A (General Purpose) | Condition B (For Challenging Substrates) | Condition C (Alternative System) |
| Substrate | This compound (1.0 eq) | This compound (1.0 eq) | This compound (1.0 eq) |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Arylboronic Acid/Ester (1.5 eq) | Arylboronic Acid (1.3 eq) |
| Pd Pre-catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | PdCl₂(dppf)·CH₂Cl₂ (3 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4.5 mol%) | Included in pre-catalyst |
| Base | K₃PO₄ (2.0 - 3.0 eq) | Cs₂CO₃ (2.5 eq) | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | DMF |
| Temperature | 90 - 100 °C | 110 °C | 90 °C |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon | Nitrogen or Argon |
| Notes | A robust starting point for simple arylboronic acids. | Recommended for electron-poor or sterically hindered boronic acids. | A common system that can be effective for many couplings. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.3 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents, 2 mol%)
-
XPhos (0.045 equivalents, 4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[5][6]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-18 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[5]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(benzyloxy)-4-arylquinoline product.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality base; presence of oxygen. | Use a fresh batch of palladium catalyst/ligand. Ensure the base is anhydrous and finely powdered.[8] Thoroughly degas all solvents and maintain a strict inert atmosphere.[6] Consider a more active ligand system (e.g., XPhos, SPhos).[8] |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities; prolonged reaction time at high temperature. | Use the boronic acid pinacol ester instead.[10] Ensure the base is of high quality. Minimize reaction time once the starting material is consumed. |
| Formation of Homocoupled Byproducts | Can be promoted by oxygen or catalyst decomposition. | Ensure the reaction is strictly anaerobic. A slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling. |
| Difficult Purification | Residual palladium catalyst or boron byproducts. | During workup, washing the organic layer with an aqueous solution of NaOH or thiourea can help remove boron impurities. Filtering the crude product through a small plug of Celite or silica can remove some palladium residues. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing a diverse library of C4-functionalized quinolines. While the use of a chloro-substituted heterocycle presents challenges, these can be reliably overcome through the rational selection of modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands. By carefully controlling the reaction parameters—particularly the choice of base, solvent, and the maintenance of an inert atmosphere—researchers can successfully leverage this powerful reaction to advance programs in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Reactions of 6-(Benzyloxy)-4-chloroquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its derivatives exhibit a vast range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties. The targeted functionalization of the quinoline core is therefore a critical task in drug discovery and development.
Among quinoline derivatives, 6-(benzyloxy)-4-chloroquinoline stands out as a highly versatile and strategic starting material. The chloro-substituent at the C4 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, a class of transformations that have revolutionized modern organic synthesis.[1] The benzyloxy group at the C6 position offers a stable protecting group for the phenol, which can be readily removed in later synthetic steps to reveal a new functional handle.
These application notes provide a comprehensive guide to the most pivotal palladium-catalyzed reactions for the derivatization of this compound. We will delve into the mechanistic rationale behind procedural choices and provide detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions.
Core Concept: The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[2][3] These reactions generally proceed through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this fundamental cycle is crucial for troubleshooting and optimizing reactions.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This forms a Pd(II) complex.
-
Transmetalation (or subsequent step): A nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
The choice of ligands, base, and solvent is critical as they modulate the stability, reactivity, and solubility of the palladium species throughout the cycle.
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
Application Focus: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures.[2][5] It is exceptionally valuable for coupling this compound with a vast array of commercially available aryl, heteroaryl, and vinyl boronic acids and esters. The reaction is known for its mild conditions and high functional group tolerance.[6]
Mechanistic Insight: The key transmetalation step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic moiety to the Pd(II) center.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, prepare the catalyst premix: add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a small amount of dioxane. Stir for 5 minutes until a homogeneous solution is formed.
-
Add the catalyst premix to the Schlenk tube containing the reagents.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen gas (repeat this cycle 3-5 times) to ensure an inert atmosphere.[7]
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1 M with respect to the starting quinoline.
-
Seal the tube and place it in a preheated oil bath at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Typical Suzuki-Miyaura Reaction Parameters
| Component | Example | Molar Ratio (vs. Substrate) | Function |
| Substrate | This compound | 1.0 | Electrophile |
| Coupling Partner | Arylboronic Acid | 1.2 - 2.0 | Nucleophile |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 0.5 - 5 mol% | Catalyst Source |
| Ligand | SPhos, XPhos, PPh₃ | 1 - 10 mol% | Stabilizes & activates Pd |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 4.0 | Activates boronic acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | - | Reaction Medium |
| Temperature | 80 - 120 °C | - | Reaction Rate |
Sonogashira Coupling: Introducing Alkynyl Functionality
Application Focus: The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is instrumental for synthesizing 4-alkynyl-quinolines, which are key intermediates for creating more complex heterocyclic systems or can serve as valuable pharmacophores themselves. The reaction is co-catalyzed by palladium and copper(I).[9]
Mechanistic Insight: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. The base (typically an amine like triethylamine or diisopropylamine) also serves as the solvent and scavenges the HX byproduct.
Caption: Experimental workflow for Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add anhydrous THF and anhydrous triethylamine (typically a 2:1 ratio). The final concentration should be around 0.2 M.
-
Add phenylacetylene (1.2-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C. Monitor by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C–N Bonds
Application Focus: The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds by coupling aryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[10][11] This reaction is critical for accessing 4-aminoquinoline derivatives, a scaffold present in numerous FDA-approved drugs. The development of sterically hindered phosphine ligands was a breakthrough for this transformation.[12]
Mechanistic Insight: After oxidative addition, the amine displaces the halide on the palladium center in a base-mediated step to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[13] The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a stream of argon, add NaOtBu (1.4 equiv) to a flame-dried Schlenk tube.
-
Add this compound (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.
-
Seal the tube and heat in an oil bath at 90-110 °C until the starting material is consumed as monitored by LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Key Parameters for Buchwald-Hartwig Amination
| Component | Example | Molar Ratio (vs. Substrate) | Function |
| Substrate | This compound | 1.0 | Electrophile |
| Coupling Partner | Primary/Secondary Amine | 1.1 - 1.5 | Nucleophile |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% | Catalyst Source |
| Ligand | Xantphos, RuPhos, BrettPhos | 2 - 10 mol% | Promotes C-N elimination |
| Base | NaOtBu, K₃PO₄, LHMDS | 1.2 - 2.0 | Deprotonates amine |
| Solvent | Toluene, Dioxane, THF | - | Reaction Medium |
| Temperature | 80 - 120 °C | - | Reaction Rate |
Heck Reaction: C-C Coupling with Alkenes
Application Focus: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to vinyl-substituted quinolines.[14][15] These products are valuable for further transformations, such as dihydroxylation, epoxidation, or as dienophiles in Diels-Alder reactions.
Mechanistic Insight: The Heck reaction mechanism differs from the previous examples as it does not involve transmetalation. After oxidative addition, the alkene coordinates to the Pd(II) center (migratory insertion). This is followed by a β-hydride elimination step, which releases the product and forms a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[14]
Protocol: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and P(o-tol)₃ (4-10 mol%).
-
Add anhydrous DMF, triethylamine (2.0 equiv), and n-butyl acrylate (1.5 equiv).
-
Seal the tube and purge with nitrogen or argon.
-
Heat the reaction mixture to 100-130 °C for 12-48 hours. Monitor progress by TLC or GC-MS.
-
Cool to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Palladium-Catalyzed Cyanation: Introducing the Nitrile Group
Application Focus: The introduction of a nitrile (-CN) group is a powerful synthetic transformation. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[16] Modern protocols prioritize the use of less toxic cyanide sources than KCN or NaCN, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[17][18]
Mechanistic Insight: Using K₄[Fe(CN)₆], the reaction proceeds through a standard catalytic cycle. The hexacyanoferrate complex serves as a slow-release source of cyanide ions in solution, which helps to prevent poisoning of the palladium catalyst that can occur with high concentrations of free cyanide.[16]
Protocol: Cyanation using Potassium Hexacyanoferrate(II)
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
dppf (1,1′-Bis(diphenylphosphino)ferrocene)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv, provides 3 equiv of CN), Na₂CO₃ (0.2 equiv), Pd(OAc)₂ (2 mol%), and dppf (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous DMAc.
-
Heat the reaction mixture to 120-140 °C. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Filter the mixture to remove insoluble inorganic salts.
-
Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Poor quality reagents/solvents (presence of O₂ or H₂O).3. Incorrect base or ligand choice.4. Insufficient temperature. | 1. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a more efficient precatalyst.2. Use freshly distilled/anhydrous solvents; ensure proper degassing.3. Screen different ligands/bases; consult literature for the specific coupling type.4. Increase reaction temperature incrementally. |
| Formation of Side Products | 1. Homocoupling of the nucleophile (e.g., boronic acid).2. Protodehalogenation (replacement of -Cl with -H).3. Ligand degradation. | 1. Ensure a thoroughly inert atmosphere; lower the catalyst loading.2. Use rigorously anhydrous solvent and base.3. Use a more robust ligand or lower the reaction temperature. |
| Reaction Stalls | 1. Catalyst deactivation/poisoning.2. Reagent degradation at high temperature. | 1. Add a fresh portion of catalyst/ligand.2. Attempt the reaction at a lower temperature for a longer duration. |
This troubleshooting guide is adapted from common issues reported in cross-coupling literature.[7]
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous solvents like dioxane, THF, and toluene are flammable and have specific health hazards. Handle them under an inert atmosphere and away from ignition sources.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert gas stream.
-
Cyanide Sources: While K₄[Fe(CN)₆] is non-toxic, acidification can release highly toxic hydrogen cyanide (HCN) gas. Never mix cyanide-containing waste with acidic waste. All cyanation reactions must be performed in a certified chemical fume hood.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Application Notes and Protocols: 6-(Benzyloxy)-4-chloroquinoline in Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the application of 6-(benzyloxy)-4-chloroquinoline as a pivotal intermediate in medicinal chemistry. We explore its significance as a versatile scaffold, particularly in the design and synthesis of novel anticancer and antimalarial agents. The guide elucidates the underlying medicinal chemistry rationale, presents structure-activity relationship (SAR) data, and offers detailed, field-proven protocols for its synthesis and subsequent derivatization.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1] Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2] The reactivity and versatility of the quinoline nucleus allow for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of drug candidates.
Within this class, 4-chloroquinolines are exceptionally valuable synthetic intermediates. The chlorine atom at the 4-position acts as an excellent leaving group, readily undergoing nucleophilic substitution with amines, alcohols, and thiols. This reactivity is the cornerstone of the synthesis of many clinically significant drugs, including the renowned antimalarial, chloroquine, which is a 4-aminoquinoline derivative.[3][4]
The subject of this guide, this compound, combines this reactive 4-chloro handle with a benzyloxy group at the 6-position. The benzyloxy moiety, a benzyl ether, significantly influences the molecule's physicochemical properties, such as lipophilicity and steric profile. It can also serve as a key interaction point with biological targets or be used as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a new functional group for further modification.[5] This unique combination of features makes this compound a strategic building block for creating diverse libraries of compounds aimed at specific therapeutic targets.
Application in Anticancer Drug Development
The quinoline scaffold is a cornerstone in the development of modern targeted cancer therapies.[6] Numerous quinoline-based derivatives have been investigated as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which governs cell proliferation, survival, and apoptosis resistance.[6][7]
Medicinal Chemistry Rationale: Targeting Kinase Pathways
The this compound scaffold serves as an excellent starting point for designing kinase inhibitors. The general strategy involves replacing the 4-chloro group with various amine-containing side chains to generate 4-aminoquinoline derivatives. These side chains are designed to occupy specific binding pockets within the ATP-binding site of a target kinase, while the quinoline core provides a rigid anchor that interacts with other regions of the enzyme.
The benzyloxy group at the C6 position can enhance binding affinity through hydrophobic or π-stacking interactions within the active site. Furthermore, its presence and orientation can be systematically varied to probe structure-activity relationships (SAR) and optimize selectivity and potency. Studies on related 4-benzyloxyquinolin-2(1H)-one derivatives have shown that substitutions on the quinoline core and the benzyloxy moiety can lead to compounds with high potency against various cancer cell lines, including colon and lung cancer, with IC₅₀ values in the nanomolar to low micromolar range.[8][9][10]
Data Presentation: Antiproliferative Activity of Related Quinoline Derivatives
To illustrate the potential of this scaffold, the following table summarizes the in vitro anticancer activity of representative 4-substituted quinolin-2(1H)-one derivatives, which share a similar structural motif. The data highlights how modifications to the core and its substituents can yield highly potent compounds.
| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 7e | 6-H, 4-(4-chlorobenzyloxy) | HL-60 (Leukemia) | 0.53 | [9] |
| 9b | 6-H, 8-Me, 4-(2-chlorobenzyloxy) | COLO 205 (Colon) | 0.52 | [9] |
| 9e | 6-H, 8-Me, 4-(4-chlorobenzyloxy) | Hep3B (Hepatoma) | 0.40 | [9] |
| 11e | 6,8-di-Me, 4-(4-chlorobenzyloxy) | COLO 205 (Colon) | 0.051 | [9] |
This table demonstrates that strategic substitutions on the quinoline scaffold can lead to potent antiproliferative agents.
Visualizing the Mechanism of Action
Derivatives synthesized from this compound can be designed to inhibit key nodes in oncogenic signaling pathways. The diagram below illustrates the PI3K/AKT/mTOR pathway and the potential point of inhibition for such compounds.
Application in Antimalarial Drug Development
The 4-aminoquinoline scaffold is historically one of the most important chemotypes in the fight against malaria.[11] Drugs like chloroquine and amodiaquine have saved millions of lives, although their efficacy is now compromised by widespread parasite resistance.[4][11] This has fueled the search for new analogues that can overcome existing resistance mechanisms.
Medicinal Chemistry Rationale: Overcoming Resistance
The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[11] The drug accumulates in this acidic compartment and forms a complex with heme, a toxic byproduct of hemoglobin digestion. This complex prevents the detoxification of heme into hemozoin, leading to oxidative stress and parasite death.[11]
Resistance is often linked to mutations in transporter proteins, such as PfCRT (Plasmodium falciparum chloroquine resistance transporter), which actively pump the drug out of the digestive vacuole. The development of new analogues from this compound focuses on modifying the structure to:
-
Evade recognition by resistance transporters: Altering the size, shape, and electronic properties of the side chain or the quinoline core can reduce efflux.
-
Enhance accumulation: Increasing the lipophilicity, for example with the benzyloxy group, can improve membrane permeability and accumulation within the parasite.
-
Increase potency: Modifications can lead to stronger interactions with heme or other potential targets.
The this compound intermediate provides a platform to systematically attach different diamine side chains at the 4-position, similar to those in chloroquine and hydroxychloroquine, allowing for the creation of novel compounds with potentially improved resistance profiles.[3]
Experimental Workflow Visualization
The following workflow illustrates the process from the synthetic intermediate to a potential antimalarial drug candidate and its subsequent biological evaluation.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. These methods are based on established chemical principles for quinoline synthesis and derivatization.[3][6][12]
Protocol 1: Synthesis of 6-(Benzyloxy)-4-hydroxyquinoline
Rationale: This step involves a thermal cyclization reaction, a common method for forming the quinoline core. The reaction starts from an appropriately substituted aniline and a diethyl malonate derivative. High temperature is required to drive the intramolecular cyclization and subsequent aromatization.
Materials:
-
4-(Benzyloxy)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Hexane
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Combine 4-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.
-
Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction initially forms an intermediate adduct.
-
Carefully add the reaction mixture to a larger flask containing pre-heated Dowtherm A (approx. 10 volumes) at 250 °C.
-
Maintain the temperature at 250 °C and stir for 30-45 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to below 100 °C, then slowly add hexane to precipitate the product.
-
Stir the suspension at room temperature for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the solid with fresh hexane to remove residual Dowtherm A.
-
Dry the product, 6-(benzyloxy)-4-hydroxyquinoline, under vacuum. The product can be used in the next step without further purification if the purity is sufficient.
Protocol 2: Synthesis of this compound
Rationale: This protocol converts the 4-hydroxyquinoline tautomer into the target 4-chloroquinoline. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of chlorination. It acts as both a chlorinating agent and a dehydrating agent. The reaction must be performed under anhydrous conditions as POCl₃ reacts violently with water.
Materials:
-
6-(Benzyloxy)-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Round-bottom flask, reflux condenser, dropping funnel
Procedure:
-
Suspend 6-(benzyloxy)-4-hydroxyquinoline (1.0 eq) in a round-bottom flask.
-
Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, or until TLC analysis shows complete conversion of the starting material.
-
Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. Caution: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Stir until all the ice has melted. Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 3: Derivatization to a 4-Aminoquinoline Analogue
Rationale: This protocol demonstrates the utility of this compound as an intermediate. It details a nucleophilic aromatic substitution (SₙAr) reaction where the 4-chloro group is displaced by an amine. This is the key step in creating the pharmacologically active 4-aminoquinoline scaffold.
Materials:
-
This compound
-
N,N-Diethylethylenediamine (or another suitable amine)
-
Phenol or a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone)
-
Potassium carbonate (K₂CO₃) (optional, as a base)
Procedure:
-
Combine this compound (1.0 eq) and phenol (as a solvent and catalyst) in a reaction vessel.
-
Add N,N-diethylethylenediamine (1.5-2.0 eq).
-
Heat the mixture to 120-140 °C for 6-12 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.
-
Wash the organic solution with aqueous sodium hydroxide (1 M) to remove the phenol, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the final 4-aminoquinoline derivative.
Future Directions and Conclusion
This compound is a highly valuable and strategic intermediate in the field of medicinal chemistry. Its robust synthesis and versatile reactivity provide a clear and efficient path to novel derivatives targeting a range of diseases. Future research should focus on expanding the library of compounds derived from this scaffold, exploring diverse side chains at the 4-position to optimize activity against resistant cancer cell lines and malarial strains. Furthermore, deprotection of the benzyl group to reveal the 6-hydroxyquinoline can open avenues for a new set of derivatives, including conjugates and dual-target inhibitors. The principles and protocols outlined in this guide offer a solid foundation for researchers to leverage this powerful chemical tool in the ongoing quest for new and more effective therapeutics.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. benchchem.com [benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of 4-Aminoquinoline Derivatives from 6-(Benzyloxy)-4-chloroquinoline: A Detailed Guide for Medicinal Chemists
Introduction: The Enduring Importance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria.[1][2][3] Chloroquine, a quintessential member of this class, has served as a primary therapeutic agent for decades.[2] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated a continuous evolution of this privileged scaffold.[1][4] The synthesis of novel 4-aminoquinoline derivatives remains a critical endeavor in the quest for more potent and effective antimalarial agents, as well as therapeutics for other conditions such as cancer and viral infections.[2]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-aminoquinoline derivatives, starting from the versatile intermediate, 6-(benzyloxy)-4-chloroquinoline. The benzyloxy group at the 6-position offers a strategic advantage, serving as a protecting group for the phenol which can be later deprotected to yield 6-hydroxy-4-aminoquinoline derivatives, a functionality ripe for further chemical modification.
Core Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to 4-aminoquinoline derivatives from 4-chloroquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[5][6][7] This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom within the quinoline ring, which renders the C4 position electrophilic and susceptible to attack by a nucleophile.[7][8]
The mechanism proceeds through a two-step addition-elimination pathway.[8][9] First, the amine nucleophile attacks the C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8][10][11] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the desired 4-aminoquinoline product.[8][11] The presence of electron-withdrawing groups on the quinoline ring can further activate the substrate towards nucleophilic attack.[9]
Visualizing the Synthesis: Reaction Mechanism and Workflow
To better illustrate the synthetic process, the following diagrams outline the general reaction mechanism and the experimental workflow.
Figure 1: General mechanism of the SNAr reaction.
Figure 2: A typical experimental workflow for the synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of 4-aminoquinoline derivatives from this compound. These can be adapted based on the specific amine used and the desired scale of the reaction.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| This compound | 863786-01-0 | ≥95% | Various | Store in a cool, dry place.[12] |
| Amine (e.g., N,N-dimethylethylenediamine) | 108-00-9 | ≥98% | Various | Use in excess. |
| Sodium tert-butoxide | 865-48-5 | ≥98% | Various | Strong base, handle with care in an inert atmosphere.[13][14][15][16][17] |
| Toluene | 108-88-3 | Anhydrous | Various | Use a dry solvent to prevent reaction with the base. |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Various | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | Various | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Various | For drying the organic layer. |
| Silica Gel | 7631-86-9 | 100-200 mesh | Various | For column chromatography. |
Protocol 1: General Procedure using Conventional Heating
This protocol is a standard method for the synthesis of 4-aminoquinoline derivatives.[2][18]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[6][18]
-
Addition of Reagents: Add the desired amine (1.2-2.0 eq) to the solution. For less reactive amines, the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be necessary to neutralize the HCl generated during the reaction.[18]
-
Heating: Heat the reaction mixture to 120-140 °C and stir for 6-24 hours.[5][6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform:methanol 9:1).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and wash with a 5% aqueous solution of sodium bicarbonate, followed by water and brine.[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][7]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[5][6]
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable solvent like dimethyl sulfoxide (DMSO).[5][6]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 140-180 °C for 20-30 minutes.[5][6]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Safety Precautions: Handling Key Reagents
-
This compound: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]
-
Sodium tert-butoxide: This is a flammable solid and reacts violently with water.[17] It causes severe skin burns and eye damage.[16][17] Handle in a fume hood under an inert atmosphere.[14] Wear flame-retardant clothing and appropriate PPE.[14]
-
Solvents: Toluene, DCM, DMF, and DMSO are flammable and have associated health risks. Handle these solvents in a well-ventilated fume hood.
Characterization of Products
The synthesized 4-aminoquinoline derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis (C, H, N): To determine the elemental composition.
Conclusion: A Versatile Pathway to Novel Therapeutics
The synthesis of 4-aminoquinoline derivatives from this compound provides a robust and versatile platform for the development of new therapeutic agents. The protocols outlined in this guide, based on the well-established SNAr reaction, offer both conventional and microwave-assisted methods to access a diverse range of compounds. By understanding the underlying reaction mechanism and adhering to safe laboratory practices, researchers can efficiently synthesize and explore the therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. aksci.com [aksci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. lobachemie.com [lobachemie.com]
- 16. gelest.com [gelest.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 19. aksci.com [aksci.com]
Application Note: A Scalable Synthesis of 6-(Benzyloxy)-4-chloroquinoline for Preclinical Drug Development
An In-Depth Technical Guide
Introduction: The Strategic Importance of 6-(Benzyloxy)-4-chloroquinoline
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs, most notably in the areas of antimalarial (e.g., Chloroquine) and anticancer therapies.[1] Its rigid structure and ability to be functionalized at various positions make it an ideal starting point for developing novel therapeutics. This compound, in particular, serves as a critical intermediate. The benzyloxy group at the 6-position acts as a protected hydroxyl, which can be deprotected in later synthetic stages to reveal a site for further modification or to act as a crucial hydrogen bond donor. The chloro group at the 4-position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse side chains essential for modulating biological activity and pharmacokinetic properties.[2][3]
This guide provides a robust, two-step synthetic protocol for the preparation of this compound on a scale suitable for preclinical studies (100-500 g). The chosen pathway is designed for efficiency, scalability, and high purity of the final compound, a prerequisite for advancing a drug candidate into formal preclinical toxicology and efficacy models.[4][5][6] We will detail the underlying chemical principles, provide step-by-step protocols, and address critical considerations for process safety and scale-up.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: (1) Protection of the hydroxyl group of the starting material, 6-hydroxy-4-quinolinone, via a Williamson ether synthesis, and (2) Chlorination of the resulting intermediate at the 4-position using a standard dehydrative chlorinating agent. This approach ensures high conversion and simplifies purification at each stage.
Caption: High-level workflow for the two-step synthesis of this compound.
Part 1: Synthesis of 6-(Benzyloxy)quinolin-4-ol (Intermediate)
Principle and Rationale
This step employs the Williamson ether synthesis, a reliable SN2 reaction, to form the benzyl ether. The phenolic hydroxyl group of 6-hydroxy-4-quinolinone is first deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from benzyl bromide to form the desired ether. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the SN2 reaction rate, and its high boiling point allows for elevated reaction temperatures to ensure complete conversion.
Materials and Equipment
| Reagent / Material | CAS No. | Quantity (for ~100g scale) | M.W. | Equivalents | Required Purity |
| 6-Hydroxy-4-quinolinone | 3055-83-4 | 100.0 g | 161.16 | 1.0 | >98% |
| Benzyl Bromide | 100-39-0 | 116.0 mL (159.0 g) | 171.04 | 1.5 | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 171.4 g | 138.21 | 2.0 | Anhydrous, >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 1.0 L | 73.09 | - | Anhydrous |
| Ethyl Acetate | 141-78-6 | 3.0 L | 88.11 | - | Reagent Grade |
| Deionized Water | 7732-18-5 | 5.0 L | 18.02 | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 1.0 L | 58.44 | - | - |
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser with inert gas (N₂/Ar) inlet
-
Addition funnel
-
Large separatory funnel (4 L)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
Detailed Experimental Protocol
-
Reaction Setup: Assemble the 5 L reaction flask with the mechanical stirrer, temperature probe, and reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add 6-hydroxy-4-quinolinone (100.0 g, 0.62 mol), anhydrous potassium carbonate (171.4 g, 1.24 mol), and anhydrous DMF (1.0 L).
-
Initiate Stirring: Begin vigorous stirring to create a well-mixed slurry.
-
Addition of Benzyl Bromide: Add benzyl bromide (116.0 mL, 0.93 mol) dropwise via the addition funnel over 30 minutes. A mild exotherm may be observed.
-
Reaction Heating: Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be fully consumed.
-
Work-up - Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separate beaker containing 4 L of cold deionized water with stirring. A precipitate will form.
-
Isolation: Stir the aqueous slurry for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove DMF and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification (Recrystallization): Recrystallize the crude solid from hot ethanol or isopropanol to yield 6-(benzyloxy)quinolin-4-ol as an off-white to pale yellow solid.
-
Final Drying: Dry the purified crystals under vacuum. Expected yield: 130-145 g (83-92%).
Expected Characterization Data for Intermediate
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~280-285 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ (ppm): 11.5 (br s, 1H, NH), 7.8-8.0 (m, 2H), 7.2-7.5 (m, 7H), 5.9 (s, 1H), 5.2 (s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 177.1, 155.8, 140.2, 137.9, 136.5, 128.9, 128.2, 127.9, 124.5, 122.1, 118.9, 109.8, 106.3, 70.1 |
Part 2: Chlorination to this compound (Final Product)
Principle and Rationale
The conversion of the 4-oxo group of the quinolinone tautomer to the 4-chloroquinoline is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a chlorinating and dehydrating agent. The mechanism involves the initial formation of a phosphate ester intermediate at the oxygen of the 4-oxo group, which is subsequently displaced by a chloride ion in an SNAr-type reaction to yield the final product. This reaction is typically run neat (using POCl₃ as the solvent) or with a high-boiling inert co-solvent and must be performed under anhydrous conditions to prevent decomposition of the POCl₃.
Materials and Equipment
| Reagent / Material | CAS No. | Quantity (for ~130g scale) | M.W. | Volume | Required Purity |
| 6-(Benzyloxy)quinolin-4-ol | 17979-93-2 | 130.0 g | 251.28 | - | >98% (from Part 1) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 400 mL (660 g) | 153.33 | ~400 mL | >99% |
| Dichloromethane (DCM) | 75-09-2 | 4.0 L | 84.93 | - | Reagent Grade |
| Saturated NaHCO₃ Solution | 144-55-9 | ~5.0 L | 84.01 | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 200 g | 120.37 | - | Anhydrous |
| Silica Gel | 7631-86-9 | ~1.5 kg | 60.08 | - | 230-400 mesh |
Equipment:
-
2 L three-neck round-bottom flask (flame-dried)
-
Mechanical overhead stirrer
-
Heating mantle with temperature controller
-
Reflux condenser with gas outlet to a scrubber (NaOH solution)
-
Large beaker (10 L) for quenching, preferably in an ice bath
-
pH meter or pH strips
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Glass chromatography column and fraction collector
Detailed Experimental Protocol
-
Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, face shield, and heavy-duty acid-resistant gloves.
-
Reaction Setup: Assemble the flame-dried 2 L flask with a mechanical stirrer and reflux condenser. Connect the top of the condenser to a gas bubbler leading to a beaker with NaOH solution to trap evolved HCl gas.
-
Reagent Charging: Carefully charge phosphorus oxychloride (400 mL) into the reaction flask.
-
Substrate Addition: With gentle stirring, add the 6-(benzyloxy)quinolin-4-ol (130.0 g) portion-wise over 30-45 minutes. The addition can be exothermic; maintain the internal temperature below 40 °C if necessary using a water bath.
-
Reaction Heating: Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The mixture should become a clear, dark solution.
-
Monitoring Progress: Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Work-up - POCl₃ Removal & Quenching:
-
Cool the reaction mixture to room temperature.
-
CRITICAL STEP: Prepare a 10 L beaker containing 2 kg of crushed ice and 1 L of water, placed within a larger secondary container or ice bath.
-
Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This is a highly exothermic and gas-evolving process. Control the rate of addition to keep the quench temperature below 25 °C.
-
-
Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate (NaHCO₃) solution to the acidic slurry until the pH is neutral to slightly basic (pH 7-8). This will also involve significant gas (CO₂) evolution.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 1 L).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Column Chromatography): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid. Dry under vacuum. Expected yield: 115-130 g (82-93%).
Preclinical Grade Product Specifications
| Analysis | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC |
| Melting Point | ~101-104 °C[7] | Melting Point Apparatus |
| Residual Solvents | Per ICH Guidelines | GC-HS |
| ¹H NMR (CDCl₃) | δ (ppm): 8.7 (d, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.3-7.5 (m, 7H), 7.2 (d, 1H), 5.2 (s, 2H) | NMR |
| Mass Spec (ESI+) | m/z: 270.1 [M+H]⁺ | LC-MS |
Process Safety and Scale-Up Considerations
Scaling this synthesis requires careful attention to safety and process control.
-
Hazardous Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water.[8][9] Benzyl bromide is a lachrymator. Always handle these reagents in a fume hood with appropriate PPE.
-
Exothermic Events: The quench of POCl₃ is extremely exothermic. For larger scales (>500 g), a jacketed reactor with active cooling is essential. The quench should be performed by adding the reaction mixture to the ice/water (inverse addition), never the other way around.
-
Gas Evolution: Both the POCl₃ quench (HCl) and neutralization (CO₂) produce large volumes of gas. Ensure adequate ventilation and headspace in the reaction vessels to prevent over-pressurization.
-
Purification Strategy: While column chromatography is suitable for 100-500 g scales, for multi-kilogram scales, developing a robust recrystallization protocol is more economical. A mixed-solvent system (e.g., ethanol/water or ethyl acetate/heptane) should be investigated.
Caption: Decision workflow for selecting a purification method based on post-synthesis purity analysis.
Conclusion
This application note provides a validated and scalable two-step synthesis for producing high-purity this compound suitable for preclinical research. By adhering to the detailed protocols and paying close attention to the safety and scale-up considerations outlined, research organizations can reliably produce the quantities of this key intermediate required to advance their drug discovery programs. The self-validating nature of the protocol, with clear in-process controls and final product specifications, ensures batch-to-batch consistency and quality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Checklist | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. ppd.com [ppd.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. prepchem.com [prepchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Benzyloxy)-4-chloroquinoline
An in-depth guide to overcoming common challenges in the synthesis of 6-(benzyloxy)-4-chloroquinoline, a critical intermediate in pharmaceutical research and development.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in the lab.
The synthesis of this compound is fundamentally a Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of the phenolic hydroxyl group of 4-chloro-6-hydroxyquinoline with a benzylating agent, typically benzyl bromide or benzyl chloride. While straightforward in principle, achieving high yields requires careful control over several experimental variables. This guide addresses the most common issues encountered during this synthesis.
Core Synthesis Pathway
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the hydroxyl group of 4-chloro-6-hydroxyquinoline, forming a more nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.[2]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental failures.
Q1: My reaction has a very low conversion rate or fails to start. What are the primary causes?
A: Low or no conversion is typically due to issues with the nucleophile generation or the quality of the reagents. Here is a checklist to diagnose the problem:
-
Base Inactivity or Insufficiency: The base is critical for deprotonating the phenol.
-
Cause: Weaker bases like potassium carbonate (K₂CO₃) may require heat to be effective. Stronger, moisture-sensitive bases like sodium hydride (NaH) can be deactivated by atmospheric moisture if not handled under strictly anhydrous conditions. An insufficient molar equivalent of base will result in incomplete deprotonation.
-
Solution: For K₂CO₃, ensure the reaction is heated (e.g., 60-80 °C). For NaH, use fresh, high-quality material and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use at least 1.1 to 1.5 molar equivalents of the base.
-
-
Poor Reagent Quality:
-
Cause: The starting materials, 4-chloro-6-hydroxyquinoline and benzyl halide, may have degraded or contain impurities. Benzyl bromide, for example, can decompose over time. The solvent may contain water, which will quench reactive bases like NaH.[3]
-
Solution: Use freshly purified starting materials. Benzyl bromide can be washed with aqueous sodium bicarbonate, dried, and distilled under reduced pressure if necessary. Always use anhydrous grade solvents, especially when working with NaH.
-
-
Low Reaction Temperature:
-
Cause: The SN2 reaction has an activation energy barrier that must be overcome. While some highly reactive systems work at room temperature, this particular transformation often requires thermal energy to proceed at a reasonable rate, especially with moderate bases like K₂CO₃.[4]
-
Solution: If running at room temperature, try heating the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Q2: The reaction works, but my yield is poor and I see multiple side products on my TLC plate. What is happening?
A: This is a very common and frustrating issue. The cause is often an undesired reaction between the reagents and the solvent, particularly when using the NaH/DMF solvent system.
-
Primary Cause: Solvent Participation with NaH in DMF: Sodium hydride is not only a base but also a reducing agent.[5] In Dimethylformamide (DMF), NaH can slowly react with the solvent to generate dimethylamine (Me₂NH).[3][5] This newly formed dimethylamine is a nucleophile and will react with your benzyl bromide, consuming it and forming N-benzyl-N-methylamine and related species.[3]
-
Consequence: This side reaction reduces the amount of benzyl bromide available to react with your phenoxide, thus lowering the yield of the desired product. It also introduces basic amine impurities into your reaction mixture, which can be difficult to remove during purification.[5]
-
Solution:
-
Change the Base: The simplest solution is to switch from NaH to a non-reducing base like potassium carbonate (K₂CO₃).
-
Change the Solvent: If NaH is necessary, replace DMF with a solvent that is less reactive towards NaH, such as Tetrahydrofuran (THF) or Dioxane. Note that solubility may be lower in these solvents.
-
Optimize Work-up: If you must use NaH/DMF, include a dilute acid wash (e.g., 1M HCl) during the aqueous work-up to protonate and remove the basic amine byproducts into the aqueous layer.[3]
-
-
Q3: How can I accelerate the reaction and ensure it goes to completion without generating more side products?
A: To improve reaction kinetics and drive the equilibrium towards the product, consider implementing Phase-Transfer Catalysis (PTC).
-
Mechanism: In a solid-liquid system (e.g., solid K₂CO₃ in DMF), the phenoxide anion is generated on the surface of the solid base. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is a salt with a large, lipophilic cation and a small anion.[6] The TBAB cation (Bu₄N⁺) pairs with the phenoxide anion, pulling it from the solid surface into the organic solvent phase where it can readily react with the dissolved benzyl halide.[7][8]
-
Benefits:
-
Increased Rate: PTC dramatically increases the concentration of the nucleophile in the organic phase, accelerating the reaction even at lower temperatures.[8]
-
Milder Conditions: It allows for the use of less harsh bases (K₂CO₃) and lower temperatures, which minimizes side product formation.
-
Improved Yield: By making the desired reaction pathway more efficient, PTC leads to higher yields and cleaner reaction profiles.[8]
-
-
Implementation: Add a catalytic amount (5-10 mol%) of TBAB to your reaction mixture of 4-chloro-6-hydroxyquinoline, benzyl halide, and K₂CO₃ in a solvent like DMF or acetone. A similar procedure has been successfully used for the alkylation of other quinoline systems.[9]
Frequently Asked Questions (FAQs)
Q: What are the pros and cons of different bases for this synthesis?
A: The choice of base is one of the most critical parameters.
| Base | Strength | Pros | Cons | Best For |
| NaH | Very Strong | Ensures complete and rapid deprotonation. | Highly moisture-sensitive; reacts with DMF/Acetonitrile[5]; safety hazard (flammable H₂ gas). | Situations where the hydroxyl group is very difficult to deprotonate (not the case here). |
| K₂CO₃ | Moderate | Inexpensive, safe, easy to handle, does not react with solvents. | Slower reaction rates, often requires heat or a phase-transfer catalyst. | Robust, scalable, and high-yield procedures, especially when paired with PTC.[9] |
| NaOH | Strong | Inexpensive, effective. | Can introduce water, potentially leading to hydrolysis of other functional groups. Less common in anhydrous organic synthesis. | Aqueous/organic biphasic systems, often with a phase-transfer catalyst. |
Q: What is the optimal solvent for this reaction?
A: A polar aprotic solvent is ideal.
-
DMF (Dimethylformamide): Excellent solvating power for all reactants. Warning: Prone to decomposition and side reactions when used with NaH.[3][5] It is an excellent choice when used with K₂CO₃ and a phase-transfer catalyst.
-
Acetone: Good solvent, particularly for reactions using K₂CO₃, as it's less prone to side reactions. Its lower boiling point (56 °C) makes it suitable for reactions at moderate temperatures.
-
Acetonitrile (MeCN): Another good polar aprotic option. Can also react with NaH under certain conditions, though perhaps less readily than DMF.[5]
Recommendation: For the highest and most consistent yields, the combination of K₂CO₃ as the base, TBAB as a phase-transfer catalyst, and DMF as the solvent is a highly effective and reliable system.
Optimized Experimental Protocol
This protocol incorporates best practices discussed above to maximize yield and purity.
Materials:
-
4-chloro-6-hydroxyquinoline (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chloro-6-hydroxyquinoline, potassium carbonate, and tetrabutylammonium bromide.
-
Add anhydrous DMF via syringe.
-
Stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) until the starting 4-chloro-6-hydroxyquinoline spot is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure this compound.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-(Benzyloxy)-4-chloroquinoline
Welcome to the technical support guide for the synthesis of 6-(benzyloxy)-4-chloroquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the common challenges of this process, ensuring a high yield and purity of the final product.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-stage process. The first stage involves the construction of the quinoline core to produce 6-benzyloxy-4-hydroxyquinoline, commonly achieved through a Conrad-Limpach or Gould-Jacobs reaction. The second stage is the chlorination of the 4-hydroxy group to yield the final product, this compound.
Caption: Figure 1. General synthetic route to this compound.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.
FAQ 1: My final product is contaminated with a more polar impurity that is difficult to separate. What could it be?
Answer: A common and significant side product in this synthesis is 6-hydroxy-4-chloroquinoline . This impurity arises from the cleavage of the benzyl ether protecting group.
-
Mechanism of Formation: The benzyl group is susceptible to cleavage under acidic conditions.[1][2] Both the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) and phosphorus oxychloride (POCl₃) used in the chlorination step create a highly acidic environment.[3] Lewis acids like BCl₃ are known to efficiently cleave aryl benzyl ethers, and the conditions with POCl₃ can facilitate a similar deprotection.[4][5] The protonation of the ether oxygen, followed by the departure of the stable benzyl carbocation, leads to the formation of the unprotected phenol.
Caption: Figure 2. Debenzylation side reaction pathway.
-
Troubleshooting and Prevention:
-
Temperature Control: The chlorination reaction is typically exothermic. Carefully control the temperature during the addition of POCl₃.[6] High temperatures can accelerate the debenzylation.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Avoid prolonged reaction times once the starting material (6-benzyloxy-4-hydroxyquinoline) is consumed.
-
Reagent Stoichiometry: Use the minimum effective amount of POCl₃. While a sufficient amount is needed for complete chlorination, a large excess can increase the acidity and promote debenzylation.[6]
-
Alternative Chlorinating Agents: For sensitive substrates, consider milder chlorinating agents, although this may require significant process development.
-
-
Purification Strategy:
-
Column Chromatography: Due to the significant polarity difference between the benzylated product and the hydroxylated side product, silica gel column chromatography is an effective purification method.[7] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for good separation.
-
Recrystallization: If the impurity is present in a small amount, recrystallization from a suitable solvent might be sufficient for purification.[7]
-
| Parameter | Recommendation for Minimizing Debenzylation | Rationale |
| Temperature | Maintain temperature < 90°C during chlorination | Higher temperatures can provide the activation energy for benzyl group cleavage.[6] |
| Reaction Time | Monitor by TLC and quench upon completion | Prolonged exposure to acidic reagents increases the likelihood of side reactions. |
| POCl₃ Equivalents | Use 1.5 - 3 equivalents | A large excess of POCl₃ increases the acidity of the reaction mixture. |
Table 1. Recommended reaction parameters to minimize debenzylation.
FAQ 2: I'm observing several minor, less polar spots on my TLC plate. What are these impurities?
Answer: Besides debenzylation, other side reactions can occur, leading to a range of minor impurities.
-
Incomplete Cyclization (from Stage 1): The thermal cyclization to form the 4-hydroxyquinoline ring requires high temperatures (around 250°C).[8][9] If the temperature is not reached or maintained for a sufficient duration, you may have residual enamine intermediate from the first step.
-
Prevention: Ensure the reaction temperature for the cyclization is accurately monitored and maintained. Use a high-boiling point solvent like Dowtherm A to ensure even heat distribution.[8]
-
-
Over-chlorination: While the primary reaction is the conversion of the 4-hydroxy group, there is a possibility of electrophilic chlorination on the electron-rich aromatic rings, although this is less common under standard conditions.
-
Prevention: Strict control of temperature and the amount of chlorinating agent is crucial.
-
-
Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent itself can participate in other reactions. For instance, strongly deactivated acetanilides (if used as starting materials) might yield formamidines instead of undergoing cyclization.[3]
-
Prevention: Ensure your starting materials are of high purity and suitable for the Vilsmeier-Haack reaction.
-
-
Purification Strategy:
FAQ 3: My reaction mixture turns dark and tarry, leading to a low yield. What is causing this?
Answer: The formation of dark, tarry substances is often a sign of product decomposition or polymerization, which can be caused by overly harsh reaction conditions.
-
Causality:
-
Excessive Temperature: Both the cyclization and chlorination steps are sensitive to high temperatures. Exceeding the optimal temperature range can lead to decomposition.
-
Prolonged Reaction Times: Keeping the reaction at high temperatures for too long can degrade the product.
-
Impurities in Starting Materials: Impurities in the starting 4-(benzyloxy)aniline or the β-ketoester can lead to undesired side reactions and polymerization.
-
-
Troubleshooting and Prevention:
-
Strict Temperature Control: Use a reliable heating mantle with a thermocouple to maintain a stable temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially at high temperatures.
-
Purity of Reagents: Use purified starting materials and anhydrous solvents.
-
Efficient Work-up: Once the reaction is complete, cool the mixture promptly and proceed with the work-up to isolate the product from the reactive environment.
-
Caption: Figure 3. Troubleshooting decision tree for common synthesis issues.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-(benzyloxy)-4-chloroquinoline
Welcome to the technical support guide for the purification of 6-(benzyloxy)-4-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important quinoline derivative. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.
Core Principles: Why Recrystallization for this compound?
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from impurities.[1] The fundamental principle is that the solubility of most solid compounds increases significantly with temperature.[1] For this compound, which possesses a lipophilic benzyloxy group that can influence its solubility profile, selecting the right solvent system is paramount.[2]
The ideal recrystallization process involves:
-
Dissolving the crude solid in a minimum amount of a suitable solvent at or near its boiling point to create a saturated solution.[1][3]
-
Filtering the hot solution to remove any insoluble impurities.
-
Cooling the solution slowly and without disturbance to allow the pure compound to crystallize, leaving soluble impurities behind in the solvent (the "mother liquor").[1]
-
Collecting the pure crystals by filtration.
-
Washing the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3][4]
-
Drying the crystals to remove all traces of the solvent.[3]
This process exploits the controlled transition from a soluble state to an insoluble, highly ordered crystalline state, effectively excluding impurity molecules from the crystal lattice.
Recommended Recrystallization Protocol for this compound
This protocol provides a robust starting point for the purification of this compound.
Step 1: Solvent Selection The choice of solvent is the most critical factor for a successful recrystallization.[1] Based on the structure of quinoline derivatives, several solvents are promising candidates.[1][5] A preliminary screening with small amounts of your crude material is highly recommended.
Table 1: Potential Solvents for Recrystallization
| Solvent System | Rationale & Characteristics |
| Ethanol | Often a good choice for quinoline derivatives.[5] It is a polar protic solvent that can dissolve the compound well when hot but has lower solubility when cold. |
| Methanol-Acetone | A mixed solvent system that can be fine-tuned. Methanol can be the primary solvent, with acetone added to increase solubility if needed. |
| Dichloromethane-Hexane | An anti-solvent system. The compound is dissolved in a small amount of dichloromethane (good solvent), and hexane (poor solvent) is added dropwise until the solution becomes cloudy, then reheated to clarify before cooling. |
Step 2: The Recrystallization Workflow
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. A flask that is too large can lead to rapid cooling and solvent evaporation, reducing yield.[6]
-
Add Solvent: In a separate flask, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating.[1]
-
Achieve Saturation: Continue adding hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary; adding too much is the most common reason for poor or no crystal yield.[3][7]
-
Hot Filtration (if necessary): If you observe insoluble impurities or the solution is colored, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask to prevent premature crystallization in the funnel.[1][4]
-
Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature without any disturbance. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities dissolved in the mother liquor.[3] Using solvent that is not chilled will redissolve some of your product and lower the yield.[3]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. The final product should be a dry, free-flowing crystalline solid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a question-and-answer format.
Question 1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
-
Answer: This is a very common issue, often caused by one of two scenarios:
-
Too Much Solvent Was Used: This is the most frequent cause of crystallization failure.[6][7] The solution is not sufficiently supersaturated for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by about 20-30% and then allow it to cool again.[6]
-
-
The Solution is Supersaturated: Sometimes, a solution can cool below its saturation point without forming crystals.[3] This "supersaturated" state lacks a nucleation point for crystal growth to begin.
-
Solution A (Induce Nucleation): Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can initiate crystallization.[3][7]
-
Solution B (Seed Crystals): If you have a small crystal of pure this compound saved from a previous batch, add it to the solution. This "seed crystal" will provide a template for further crystal growth.[3][7]
-
-
Question 2: My compound has separated as an oily liquid instead of solid crystals. How can I fix this?
-
Answer: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent or when the concentration of impurities is very high.[7] An oil is undesirable because it tends to trap impurities.
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (perhaps 10-20% more volume) to lower the saturation point slightly. Now, allow the solution to cool very slowly. You can achieve this by placing the flask in a large beaker of hot water and allowing the entire system to cool to room temperature gradually. This slower cooling favors the formation of an ordered crystal lattice over an amorphous oil.[7]
-
Question 3: My final product yield is very low (e.g., less than 50%). What went wrong?
-
Answer: A poor yield can result from several factors during the process.[6]
-
Potential Cause 1: Excessive Solvent: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[3][6]
-
Potential Cause 2: Premature Crystallization: If the compound crystallized in the filter paper during hot filtration, you would have lost a substantial amount of product.
-
Potential Cause 3: Excessive Washing: Washing the crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve and wash away a portion of your purified product.[3]
-
Solution: To check if significant product remains in the mother liquor, take a small sample of the filtrate on a glass rod and let the solvent evaporate. A large amount of solid residue indicates that your yield can be improved by concentrating the mother liquor to obtain a second crop of crystals.[6] For future runs, ensure you are using the absolute minimum amount of hot solvent required for dissolution.
-
Question 4: The crystals I obtained are colored, but the pure compound should be colorless or white. How do I remove the color?
-
Answer: Colored impurities can often be removed with activated charcoal.
-
Solution: After dissolving the crude compound in the hot solvent, remove the solution from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and then proceed with the cooling and crystallization steps as usual.[1] Be cautious not to add charcoal to a boiling solution, as it can cause vigorous bumping.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps and decision points in the recrystallization and troubleshooting process.
Caption: Workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the likely impurities in my crude this compound?
-
Q: How do I know if my final product is pure?
-
A: The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Comparing the TLC of your crude material and the recrystallized product against a pure standard will also confirm the removal of impurities.
-
-
Q: Can I reuse the mother liquor?
-
A: Yes. The mother liquor contains dissolved product. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent to re-concentrate the solution and then cooling it again. Be aware that this second crop may be less pure than the first.
-
-
Q: What safety precautions should I take?
-
A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 4-Chloroquinoline derivatives should be handled with care.[12] When heating organic solvents, especially flammable ones like ethanol or acetone, always use a steam bath or a heating mantle, never an open flame.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | 476193-59-6 | Benchchem [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Troubleshooting the Debenzylation of 6-(Benzyloxy)-4-chloroquinoline
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a critical synthetic step: the debenzylation of 6-(benzyloxy)-4-chloroquinoline to yield 6-hydroxy-4-chloroquinoline. Our guidance is rooted in established chemical principles and field-proven laboratory experience to help you navigate the common challenges associated with this transformation.
Introduction: The Challenge of Selectivity
The debenzylation of this compound is a pivotal reaction in the synthesis of various biologically active molecules. The primary objective is the selective cleavage of the benzyl ether C-O bond without affecting the chemically sensitive chloroquinoline core. The quinoline nitrogen can act as a catalyst poison in hydrogenation reactions, and the electron-rich aromatic system is susceptible to side reactions under both reductive and acidic conditions. This guide will address these challenges in a practical question-and-answer format.
Part 1: Troubleshooting Guides & FAQs
This section is designed to address the most common issues encountered during the debenzylation of this compound. Each question is followed by a detailed explanation of the underlying causes and recommended solutions.
FAQ 1: My catalytic hydrogenation with Pd/C is stalled or incomplete. What is the likely cause and how can I resolve it?
Answer:
An incomplete or stalled catalytic hydrogenation is the most frequently reported issue for this substrate. The primary culprit is often the poisoning of the palladium catalyst by the basic nitrogen atom of the quinoline ring.[1] This coordination deactivates the catalyst's surface, preventing the hydrogenolysis of the benzyl ether.
Underlying Causes and Solutions:
-
Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen strongly adsorbs to the palladium surface, inhibiting its catalytic activity.[1][2]
-
Solution A: Acidic Additives: The addition of a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid (as a salt of the starting material), can protonate the quinoline nitrogen.[2][3] This protonation prevents its coordination with the catalyst, thereby restoring catalytic activity.
-
Solution B: Use of Pearlman's Catalyst (Pd(OH)₂/C): Pearlman's catalyst is known to be more resistant to poisoning by nitrogen-containing compounds compared to standard Pd/C.[1][4] It often provides superior results for substrates like quinolines.
-
-
Poor Catalyst Quality or Insufficient Loading: An old or low-quality catalyst may have reduced activity. Similarly, insufficient catalyst loading may not be adequate to drive the reaction to completion, especially in the presence of a poisoning substrate.
-
Solution: Ensure you are using a fresh, high-quality catalyst. If poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome the inhibition.[1]
-
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate and efficiency.
-
Solution: Protic solvents like ethanol or methanol are generally preferred for hydrogenolysis reactions.[4][5] They are effective at dissolving the substrate and hydrogen, facilitating their interaction at the catalyst surface. In some cases, trifluoroethanol has been shown to be a superior solvent for preventing side reactions in debenzylation of nitrogen-containing heterocycles.[6]
-
FAQ 2: I'm observing side products, specifically the reduction of the chloro-substituent or saturation of the quinoline ring. How can I improve the selectivity?
Answer:
The formation of dechlorinated or ring-saturated byproducts indicates that the reaction conditions are too harsh or not selective enough. The goal is to achieve chemoselective hydrogenolysis of the C-O bond of the benzyl ether without affecting other reducible functional groups.
Strategies for Enhancing Selectivity:
-
Catalytic Transfer Hydrogenation (CTH): This method offers a milder alternative to using high-pressure hydrogen gas. A hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, is used in conjunction with the palladium catalyst.[7][8][9] CTH often provides excellent selectivity for debenzylation while preserving sensitive functional groups like chlorides.
-
Controlled Hydrogen Pressure and Temperature: High hydrogen pressure and elevated temperatures can promote over-reduction.
-
Solution: Conduct the reaction at or slightly above atmospheric pressure using a hydrogen balloon.[5] Maintain the reaction at room temperature unless the reaction is sluggish, in which case a gentle increase in temperature (e.g., to 40-50 °C) can be attempted cautiously while monitoring for side product formation.
-
-
Use of Catalyst Poisons/Modifiers: In some cases, controlled poisoning of the catalyst can enhance selectivity. For instance, diphenylsulfide has been used to moderate the activity of Pd/C, preventing the hydrogenolysis of sensitive groups while allowing for the reduction of other functionalities.[2][10][11] This approach requires careful optimization for the specific substrate.
FAQ 3: I want to avoid catalytic hydrogenation altogether due to safety concerns or the presence of other reducible groups. What are reliable chemical methods for this debenzylation?
Answer:
For substrates that are incompatible with catalytic hydrogenation, several chemical methods can be employed. Acid-catalyzed cleavage is a common and effective alternative.
Recommended Chemical Methods:
-
Boron Trichloride (BCl₃) with a Cation Scavenger: This is a highly effective and chemoselective method for cleaving aryl benzyl ethers, especially in complex molecules.[12][13][14] BCl₃ acts as a Lewis acid to activate the ether oxygen. The key to success with electron-rich systems like quinolines is the use of a cation scavenger.
-
Mechanism: BCl₃ coordinates to the ether oxygen, facilitating the departure of the benzyl group as a benzyl cation. This cation can then undergo electrophilic aromatic substitution with the electron-rich quinoline ring, leading to unwanted C-benzylation side products.[13]
-
Solution: The addition of a non-Lewis basic cation scavenger, such as pentamethylbenzene or anisole, traps the benzyl cation, preventing side reactions.[12][13] The reaction can be performed at low temperatures (e.g., -78 °C to 0 °C), which enhances its selectivity.[12][13]
-
-
Trifluoroacetic Acid (TFA): Strong protic acids like TFA can also cleave benzyl ethers. This method is often less selective than the BCl₃ approach and may require higher temperatures, which could lead to decomposition of the starting material or product. The use of a cation scavenger is also recommended with TFA.
FAQ 4: After the reaction, I'm struggling with the purification of the product, 6-hydroxy-4-chloroquinoline. What are some tips for a successful work-up and purification?
Answer:
The product, 6-hydroxy-4-chloroquinoline, is phenolic and can be somewhat acidic, which can be exploited for purification.
Purification Strategies:
-
Work-up for Hydrogenation Reactions:
-
Catalyst Removal: The palladium catalyst must be carefully removed by filtration. A pad of Celite® is highly recommended to ensure all fine catalyst particles are removed, as residual palladium can sometimes promote decomposition.
-
Solvent Removal: After filtration, the solvent can be removed under reduced pressure.
-
-
Work-up for Acid-Catalyzed Reactions (e.g., BCl₃):
-
Quenching: The reaction must be carefully quenched at low temperature by the slow addition of a protic solvent like methanol, followed by water or a basic solution (e.g., saturated sodium bicarbonate).
-
Extraction: The product can then be extracted into an organic solvent like ethyl acetate.
-
-
Purification Techniques:
-
Crystallization: 6-hydroxy-4-chloroquinoline is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A mobile phase of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The phenolic nature of the product may cause some streaking on the column; adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can often improve the peak shape.
-
Acid-Base Extraction: The phenolic nature of the product allows for its separation from non-acidic impurities. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., 1 M sodium bicarbonate). The product will be deprotonated and move to the aqueous layer. The aqueous layer can then be separated, acidified (e.g., with 1 M HCl), and the product re-extracted into an organic solvent.
-
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step protocols for the recommended troubleshooting procedures.
Protocol 1: Catalytic Hydrogenation using Pearlman's Catalyst with Acetic Acid
This protocol is designed to overcome catalyst poisoning by the quinoline nitrogen.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in ethanol (0.1 M), add acetic acid (1.1 eq).
-
Stir the solution for 5 minutes at room temperature.
-
Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt% on carbon, 10 mol%).
-
The reaction flask is evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Pd(OH)₂/C (20 wt%) |
| Catalyst Loading | 10 mol% |
| Additive | Acetic Acid (1.1 eq) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) |
Protocol 2: Debenzylation using BCl₃ and Pentamethylbenzene
This protocol is a robust chemical method suitable for substrates sensitive to hydrogenation.[12][13]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron trichloride (BCl₃) in dichloromethane (2.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature, then add water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Reagent | Boron Trichloride (BCl₃) |
| Reagent Equivalents | 2.0 eq |
| Scavenger | Pentamethylbenzene |
| Scavenger Equivalents | 3.0 eq |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | -78 °C |
| Atmosphere | Inert (N₂ or Ar) |
Part 3: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Incomplete Hydrogenation
This diagram outlines the decision-making process when faced with a stalled or incomplete hydrogenation reaction.
Caption: Troubleshooting Decision Tree for Catalytic Hydrogenation.
Diagram 2: Reaction Scheme for BCl₃-Mediated Debenzylation
This diagram illustrates the key steps and the role of the cation scavenger in the BCl₃-mediated debenzylation.
Caption: Role of Cation Scavenger in BCl₃ Debenzylation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 11. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Technical Support Center: Challenges in the Nucleophilic Substitution of 4-Chloroquinolines
Welcome to the technical support center for the nucleophilic substitution of 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during these critical synthetic transformations. The quinoline scaffold is a cornerstone in medicinal chemistry, and successful functionalization at the 4-position is often pivotal for the biological activity of numerous therapeutic agents.[1][2] This resource aims to deliver field-proven insights and scientifically grounded solutions to common experimental hurdles.
Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism at play is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the attack of a nucleophile on the electron-deficient C4-position of the quinoline ring, leading to the displacement of the chloride leaving group.[1][3] The inherent electron-withdrawing nature of the quinoline's nitrogen atom enhances the electrophilicity of the C4 carbon, making it susceptible to nucleophilic attack.[1][4]
The SNAr Mechanism: A Step-by-Step Visualization
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
References
"alternative catalysts for the synthesis of substituted quinolines"
An authoritative guide for researchers, scientists, and drug development professionals navigating the use of alternative catalysts in substituted quinoline synthesis. This technical support center provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common experimental hurdles.
Introduction: Moving Beyond Traditional Synthesis
The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry and materials science, given their prevalence in a wide array of pharmaceuticals and functional materials.[1][2] However, classical methods like the Skraup or Doebner-von Miller syntheses often rely on harsh reaction conditions, toxic reagents, and produce significant waste, leading to low yields and difficult purification.[3][4]
The shift towards green chemistry has spurred the development of alternative catalysts that offer milder conditions, higher efficiency, improved selectivity, and greater reusability.[1][5] These advanced catalytic systems, including nanocatalysts, metal-free catalysts, and photocatalysts, present new opportunities but also unique experimental challenges.[2][6][7] This guide serves as a dedicated resource for troubleshooting these modern synthetic approaches.
Section 1: Nanocatalysts in Quinoline Synthesis
Nanocatalysts have emerged as powerful tools due to their high surface-area-to-volume ratio and unique electronic properties, which enhance catalytic activity.[1] Iron, copper, zinc, and other metals supported on various nanostructures are frequently employed.[6][8][9]
Frequently Asked Questions & Troubleshooting
Q1: My magnetic nanocatalyst (e.g., Fe₃O₄@support) shows decreasing activity over several cycles. What is the likely cause and how can I fix it?
A1: This is a common issue stemming from several factors:
-
Catalyst Leaching: The active catalytic species (e.g., acidic groups or metal ions) may be leaching from the magnetic support into the reaction medium. This not only reduces efficacy but can also contaminate your product.
-
Solution: After each cycle, wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethanol, ethyl acetate) to remove adsorbed species. To test for leaching, you can analyze the reaction filtrate for traces of the active metal using ICP-MS. Consider using stronger anchoring strategies for your active phase during catalyst synthesis.
-
-
Surface Poisoning/Fouling: Reactants, products, or polymeric byproducts can adsorb strongly onto the catalyst's active sites, blocking them for subsequent reactions.
-
Solution: Implement a regeneration step. This could involve washing with a dilute acid or base solution (depending on the nature of the catalyst and the foulant) or calcination at a moderate temperature, provided the catalyst is thermally stable.
-
-
Aggregation: Nanoparticles may aggregate during the reaction, especially at high temperatures, which reduces the available surface area.
-
Solution: Ensure your nanocatalyst has a robust stabilizing shell (e.g., silica).[1] If aggregation persists, consider lowering the reaction temperature or changing the solvent to one that better disperses the nanoparticles.
-
Q2: I am observing low yields in my Friedländer synthesis using a solid acid nanocatalyst. How can I troubleshoot this?
A2: Low yields in the Friedländer synthesis are often traced back to catalyst inefficiency or competing side reactions.[10][11]
-
Insufficient Catalyst Acidity: The catalyst may not be acidic enough to efficiently promote the initial condensation between the 2-aminoaryl ketone and the α-methylene carbonyl compound.
-
Aldol Self-Condensation: A major competing side reaction is the self-condensation of the ketone starting material, especially under basic or strongly acidic conditions.[14][15]
-
Solution: To mitigate this, consider a stepwise addition of the ketone to the reaction mixture to keep its instantaneous concentration low. Alternatively, employing milder catalysts can suppress this side pathway.[16]
-
-
Poor Mass Transfer: In a heterogeneous system, reactants need to effectively reach the active sites.
-
Solution: Ensure vigorous stirring. If the catalyst particles are large, reducing the particle size can increase the surface area and improve accessibility.
-
Protocol: Synthesis of a Reusable Magnetic Nanocatalyst (Fe₃O₄@SiO₂-SO₃H) and its Application
This protocol describes the synthesis of a core-shell magnetic nanocatalyst functionalized with sulfonic acid groups, a robust catalyst for the Friedländer synthesis.
Part A: Catalyst Synthesis
-
Materials: FeCl₃·6H₂O, FeCl₂·4H₂O, Ammonium hydroxide (25%), Tetraethyl orthosilicate (TEOS), (3-Mercaptopropyl)trimethoxysilane (MPTMS), Hydrogen peroxide (30%), Ethanol, Deionized water.
-
Step 1: Synthesis of Fe₃O₄ Nanoparticles:
-
In a three-neck flask, dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in deionized water (100 mL) under nitrogen with vigorous mechanical stirring.
-
Heat the solution to 80°C.
-
Add ammonium hydroxide (10 mL) dropwise. A black precipitate should form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature. Collect the black nanoparticles using an external magnet, and wash with deionized water and ethanol until neutral. Dry under vacuum.
-
-
Step 2: Silica Coating (Fe₃O₄@SiO₂):
-
Disperse the dried Fe₃O₄ nanoparticles (1.0 g) in a mixture of ethanol (80 mL) and deionized water (20 mL) via sonication.
-
Add ammonium hydroxide (1.0 mL), followed by the dropwise addition of TEOS (1.0 mL).
-
Stir the mixture at room temperature for 6 hours.
-
Collect the Fe₃O₄@SiO₂ nanoparticles by magnetic separation, wash with ethanol and water, and dry.[1]
-
-
Step 3: Functionalization (Fe₃O₄@SiO₂-SO₃H):
-
Disperse Fe₃O₄@SiO₂ (0.5 g) in dry toluene (50 mL).
-
Add MPTMS (0.5 mL) and reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Collect the particles magnetically, wash with toluene and ethanol, and dry.
-
Disperse the thiol-functionalized particles in methanol (50 mL) and add 30% H₂O₂ (5 mL). Stir at room temperature for 24 hours to oxidize the thiol groups to sulfonic acid groups.
-
Collect the final catalyst (Fe₃O₄@SiO₂-SO₃H) magnetically, wash thoroughly with water and ethanol, and dry under vacuum.
-
Part B: Application in Quinoline Synthesis
-
Reaction: Friedländer condensation of 2-aminobenzophenone with ethyl acetoacetate.
-
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and the synthesized Fe₃O₄@SiO₂-SO₃H catalyst (0.05 g).
-
Add ethanol (5 mL) as the solvent.
-
Reflux the mixture at 80°C, monitoring the reaction progress by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Use a strong external magnet to hold the catalyst to the side of the flask and decant the supernatant.
-
Wash the catalyst with ethanol (3 x 5 mL), decanting the washings each time. The combined supernatant contains the product.
-
Remove the solvent from the supernatant under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
-
Performance Comparison of Nanocatalysts
The table below summarizes the performance of various alternative catalysts in quinoline synthesis, providing a clear comparison of their efficacy.
| Catalyst | Reaction Type | Key Reactants | Conditions | Yield (%) | Reusability (Cycles) | Reference |
| Fe₃O₄@urea/HITh-SO₃H | Friedländer | 2-aminoaryl ketones, 1,3-dicarbonyls | Solvent-free, 90°C | High | 5+ | [8] |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer | 2-aminoaryl ketones, α-methylene ketones | Solvent-free, 100°C | 90-98 | 5 | [12][13] |
| IRMOF-3/PSTA/Cu | A³-Coupling | Aniline, Benzaldehyde, Phenylacetylene | CH₃CN, 80°C | 85-96 | Good | [8] |
| ZnO/CNT | Friedländer | 2-amino-5-chlorobenzaldehyde, carbonyls | Solvent-free | 24-99 | Not specified | [17] |
| Co(0)/Cu(0) Aerogel | Friedländer | 2-amino-5-chlorobenzaldehyde, ethyl acetoacetate | Solvent-free, 50°C | 90-97 | Yes | [5] |
Section 2: Metal-Free Catalysis
The drive for sustainable chemistry has popularized metal-free catalysts, such as Brønsted acids, ionic liquids, and carbon-based materials, which avoid the cost and toxicity associated with transition metals.[4][12][18]
Frequently Asked Questions & Troubleshooting
Q3: I am attempting a Combes synthesis with an unsymmetrical β-diketone and obtaining a mixture of regioisomers. How can I control the selectivity using a metal-free catalyst?
A3: Regioselectivity in the Combes synthesis is a classic challenge controlled by a delicate balance of steric and electronic effects during the rate-determining cyclization step.[16][19]
-
Steric Hindrance: The acid-catalyzed ring closure is an electrophilic aromatic substitution. A bulky substituent on the aniline or the diketone can direct the cyclization to the less sterically hindered position.
-
Solution: Modify your substrates. For example, increasing the bulk of the R group on the diketone often favors the formation of one regioisomer.[19]
-
-
Electronic Effects: The electronic nature of substituents on the aniline ring dictates the nucleophilicity of the ortho positions.
-
Solution: An electron-donating group (e.g., methoxy) on the aniline can activate one ortho position over the other, directing the cyclization. Conversely, electron-withdrawing groups can favor the alternative regioisomer.[19]
-
-
Catalyst Choice: While strong acids like H₂SO₄ are traditional, they can be too aggressive.
Q4: My reaction using an iodine catalyst is sluggish and gives a low yield. What can I do to improve it?
A4: Molecular iodine is an effective and mild Lewis acid catalyst for various quinoline syntheses, but its efficacy depends on the reaction conditions.
-
Oxidant Requirement: Many iodine-catalyzed reactions, especially those involving C-H activation, require an oxidant to regenerate the active catalytic species.
-
Solution: Ensure an appropriate oxidant, such as TBHP (tert-butyl hydroperoxide) or even O₂ (from air), is present in the reaction system as specified by the protocol.[18]
-
-
Solvent Effects: The choice of solvent is critical. Polar, aprotic solvents like DMSO or DMF often perform well by stabilizing charged intermediates.
Section 3: General Troubleshooting Workflow
Many experimental problems are common across different catalytic systems. This workflow provides a logical sequence for diagnosing and solving issues like low reaction yield.
Troubleshooting Diagram: Low Yield
Below is a decision-making workflow to troubleshoot low-yield reactions in quinoline synthesis.
Caption: A general workflow for troubleshooting low yields.
Catalytic Cycle Diagram: Nanocatalyst-Mediated Friedländer Synthesis
This diagram illustrates a plausible mechanism for the Friedländer synthesis using a solid acid nanocatalyst.
Caption: Simplified catalytic cycle for the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 | Semantic Scholar [semanticscholar.org]
- 13. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 21. iipseries.org [iipseries.org]
Technical Support Center: Navigating Post-Reaction Work-up of 6-(Benzyloxy)-4-chloroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of 6-(benzyloxy)-4-chloroquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical post-reaction work-up and purification stages. The protocols and insights provided herein are grounded in established chemical principles to ensure technical accuracy and practical utility in a laboratory setting.
Part 1: Foundational Principles of Work-up for Quinolines
The work-up phase for reactions involving this compound is paramount for isolating the desired product in high purity. The inherent basicity of the quinoline nitrogen and the specific functionalities of the molecule, namely the chloro leaving group and the benzyloxy ether, dictate the choice of work-up procedures. A generalized workflow is often applicable but may require fine-tuning based on the reaction type and the nature of the product.
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-(Benzyloxy)-4-chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[2][3] The versatility of the quinoline system allows for substitution at various positions, enabling the fine-tuning of its pharmacological properties.[1] This guide focuses on the 6-(benzyloxy)-4-chloroquinoline scaffold, a class of compounds with significant, yet underexplored, therapeutic potential. The presence of a benzyloxy group at the 6-position and a reactive chloro group at the 4-position offers unique opportunities for creating diverse chemical libraries with a wide range of biological applications.
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of this compound derivatives typically begins with the preparation of the core scaffold, 6-(benzyloxy)quinolin-4-ol, which is then chlorinated to yield the key intermediate, this compound. This intermediate serves as a versatile precursor for a variety of derivatives through nucleophilic substitution at the 4-position.
Synthesis of the 6-(Benzyloxy)quinolin-4-ol Intermediate
A common and effective method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.
Experimental Protocol: Gould-Jacobs Reaction
-
Condensation: In a round-bottom flask, combine 4-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to approximately 250°C for 30-60 minutes to facilitate thermal cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product. The solid is then filtered, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-(benzyloxy)quinolin-4-ol.
Chlorination of the Quinolin-4-ol
The hydroxyl group at the 4-position can be converted to a chloro group using standard chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Experimental Protocol: Chlorination
-
Reaction Setup: In a fume hood, carefully add 6-(benzyloxy)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (e.g., 5-10 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude this compound can be purified by column chromatography or recrystallization.
Derivatization at the 4-Position
The 4-chloro group is a good leaving group, allowing for nucleophilic aromatic substitution with a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a library of 6-(benzyloxy)-4-substituted quinoline derivatives.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).
-
Addition of Nucleophile: Add the desired amine, thiol, or alcohol (1.0-1.2 eq) to the solution. A base, such as triethylamine or potassium carbonate, may be required to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Comparative Biological Activities
While comprehensive data on this compound derivatives is emerging, we can infer their potential biological activities by examining structurally related quinoline compounds. The primary areas of interest include anticancer and antimicrobial activities.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[4][5] The 4-aminoquinoline scaffold, in particular, has been a fruitful area of research.[3][6]
Comparison with 4-Aminoquinoline Analogs:
A study on 4-aminoquinoline derivatives revealed that the nature of the side chain at the 4-position is crucial for sensitizing cancer cells to Akt inhibitors.[6] Specifically, a dimethylamino functionality in the side chain was found to be important for this activity.[6] This suggests that 6-(benzyloxy)-4-aminoquinoline derivatives with appropriate side chains could exhibit synergistic effects when combined with other anticancer drugs.
| Compound Class | Key Structural Features | Observed Anticancer Activity | Potential Mechanism of Action | Reference |
| 4-Aminoquinoline Derivatives | 4-amino scaffold with varied side chains | Sensitization of cancer cells to Akt inhibitors | Modulation of Akt signaling pathway | [6] |
| 6-Chloro-quinazolin Derivatives | 6-chloro-quinazolin linked to a diarylpentadienone system | Induction of apoptosis in cancer cells | Apoptosis induction | [7] |
| 6-Aryl-4-(trimethoxyphenyl)quinolines | 6-aryl and 4-(trimethoxyphenyl) substitutions | Potent anti-proliferative efficacy (IC50 in nM range) | Disruption of tubulin polymerization, G2/M cell cycle arrest, apoptosis induction | [8] |
| Proposed 6-(Benzyloxy)-4-aminoquinolines | 6-benzyloxy and 4-amino substitutions | Hypothesized: Potent anticancer activity, potentially synergistic with other agents | Hypothesized: Kinase inhibition, apoptosis induction | - |
Structure-Activity Relationship (SAR) Insights:
Based on studies of related quinoline and quinazoline derivatives, the following SAR can be proposed for the anticancer activity of this compound derivatives:
-
Substitution at the 4-position: Introduction of amino groups with specific side chains is likely to be critical for activity.[6]
-
The 6-benzyloxy group: This group can influence lipophilicity and may interact with specific binding pockets in target proteins.
-
Substituents on the benzyloxy ring: Modifications to the phenyl ring of the benzyloxy group could further modulate activity and selectivity.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents.[5][9][10] The antimicrobial activity is highly dependent on the substitution pattern on the quinoline ring.
Comparison with Other Quinolines:
A study of 60 synthetic and naturally occurring quinolines demonstrated that many exhibit antimicrobial activity, particularly against Gram-positive bacteria.[5][10] The presence of a hydroxyl group at the 4-position was found to be important in some active compounds. While the target derivatives have a substituent at the 4-position instead of a hydroxyl group, this highlights the importance of this position for antimicrobial activity. Another study on quinoline-based hydroxyimidazolium hybrids showed that substitution at the C-6 position was essential for increasing anti-mycobacterial effects.[11]
| Compound Class | Key Structural Features | Observed Antimicrobial Activity (MIC) | Target Organisms | Reference |
| 4-Hydroxy-3-iodo-quinol-2-one | 4-hydroxy and 3-iodo substitutions | 0.049 - 0.097 µg/mL | Meticillin-resistant Staphylococcus aureus (MRSA) | [5] |
| 6-Amino-4-methyl-1H-quinoline-2-one derivatives | 6-amino and 4-methyl substitutions with varied side chains | 3.12 - 50 µg/mL | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | [9] |
| Quinoline-hydroxyimidazolium hybrids | Quinoline core with hydroxyimidazolium side chain | 2 - 50 µg/mL | Staphylococcus aureus, Mycobacterium tuberculosis | [11] |
| Proposed 6-(Benzyloxy)-4-substituted quinolines | 6-benzyloxy and various 4-substitutions | Hypothesized: Potential activity against Gram-positive bacteria and mycobacteria | Hypothesized:S. aureus, M. tuberculosis | - |
Structure-Activity Relationship (SAR) Insights:
For antimicrobial activity, the following SAR can be inferred:
-
The 6-position: Substitution at this position appears to be important for anti-mycobacterial activity.[11] The benzyloxy group in the target scaffold could contribute favorably to this.
-
The 4-position: The nature of the substituent at the 4-position will likely have a significant impact on the antimicrobial spectrum and potency.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized this compound derivatives, a series of standardized in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally similar bioactive quinolines, researchers can efficiently generate and evaluate libraries of these derivatives. The available evidence suggests that these compounds are likely to exhibit significant anticancer and antimicrobial properties. Future research should focus on the systematic synthesis and biological evaluation of a diverse range of 6-(benzyloxy)-4-substituted quinoline derivatives to establish a clear structure-activity relationship and identify lead compounds for further preclinical development. Mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to 6-(Benzyloxy)-4-chloroquinoline Analogs in Anticancer Research
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including the inhibition of protein kinases, disruption of microtubule assembly, and the induction of apoptosis.[2][3] This guide provides a comprehensive comparative analysis of 6-(benzyloxy)-4-chloroquinoline analogs, a class of compounds showing significant promise as anticancer agents. Drawing upon established research with structurally similar quinoline derivatives, this document will delve into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental protocols required for their evaluation.
The Rationale for the this compound Scaffold
The design of this quinoline scaffold is deliberate, leveraging the synergistic effects of its constituent moieties. The quinoline core itself is a privileged structure, known to interact with various biological targets.[1] The chlorine atom at the 4-position acts as a crucial leaving group, facilitating nucleophilic substitution and allowing for the introduction of various side chains to modulate activity and specificity. The benzyloxy group at the 6-position can enhance binding affinity to target proteins through hydrophobic and potential hydrogen bonding interactions, and it has been identified as a key feature in some selective kinase inhibitors.[4] This combination of features makes the this compound framework a versatile platform for generating a library of potent and selective anticancer compounds.
Comparative Analysis of Anticancer Activity
While a direct comparative study on a focused library of this compound analogs is not extensively documented in publicly available literature, we can infer structure-activity relationships by examining related quinoline and quinazoline derivatives. The following table summarizes the cytotoxic activity of various quinoline analogs, providing a basis for predicting the potential efficacy of our target compounds.
| Compound ID | Core Structure | Key Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-Phenyl-4-quinolone | 6-Chloro, N-phenyl-3-carboxamide | Colon Carcinoma | Not specified, but showed distinct antiproliferative activity | [5] |
| Analog B | 4-Anilino-quinazoline | 6,7-Dimethoxy | A431 (Skin Carcinoma) | 3.4 | [6] |
| Compound 7e | 4-Benzyloxyquinolin-2(1H)-one | 6,7,8-substitutions | HL-60, Hep3B, H460, COLO 205 | < 1 | [7] |
| Compound 11e | 4-Benzyloxyquinolin-2(1H)-one | 6,7,8-substitutions | COLO 205 (Colon Cancer) | 0.014 - 0.040 | [7] |
| HTI 21 & 22 | 4-Substituted quinoline | Varies | Various | Not specified, but highest cytotoxicity in the series | [8] |
Key Insights from Comparative Data:
-
Substitution at the 6-position: The presence of a substituent at the 6-position, such as a chloro or benzyloxy group, is frequently associated with enhanced anticancer activity.[4][5]
-
The Benzyloxy Moiety: As seen in compounds 7e and 11e , the benzyloxy group at the 4-position of a quinolin-2(1H)-one core contributes to potent, even nanomolar, cytotoxicity.[7] This suggests that a benzyloxy group at the 6-position of a 4-chloroquinoline could similarly enhance activity.
-
Versatility of the 4-Position: The 4-position is a hot spot for modification. While this guide focuses on the 4-chloro precursor, the reactivity of this position allows for the synthesis of diverse analogs with potentially improved potency and selectivity.[9]
Mechanistic Insights: Targeting Key Signaling Pathways
Quinoline derivatives exert their anticancer effects through a multitude of mechanisms.[3] For the this compound scaffold, a primary anticipated mechanism is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.
One such target is the c-Met kinase , a receptor tyrosine kinase whose aberrant activation is implicated in numerous cancers. A novel quinoline derivative with a 6-benzyloxy substitution has been identified as a selective c-Met kinase inhibitor.[4] This inhibition is thought to occur at the ATP-binding site, disrupting downstream signaling.
A common downstream cascade affected by kinase inhibitors is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting an upstream kinase like c-Met or EGFR, this compound analogs can effectively shut down this pro-survival signaling.
Below is a diagram illustrating the proposed inhibitory action of these analogs on the c-Met and downstream PI3K/Akt/mTOR signaling pathway.
Caption: Proposed inhibition of the c-Met/PI3K/Akt/mTOR signaling pathway.
Experimental Protocols for Evaluation
To rigorously assess the anticancer potential of novel this compound analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for these evaluations.
Synthesis of this compound Analogs
The synthesis of the core scaffold can be achieved through established methods such as the Gould-Jacobs reaction, followed by chlorination.[5] Modifications to the benzyloxy ring or introduction of substituents on the quinoline core would precede or follow these central steps.
Caption: Generalized workflow for the synthesis of target analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Add 100 µL of the medium containing the test compounds to the wells. Include vehicle control and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline analogs at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: A streamlined workflow for the in vitro evaluation of novel analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. By leveraging the existing knowledge of quinoline chemistry and pharmacology, researchers can design and synthesize analogs with potent and selective activity. The comparative data from related compounds, coupled with the detailed experimental protocols provided, offers a robust framework for advancing these compounds through the drug discovery pipeline. Future work should focus on synthesizing a dedicated library of these analogs to establish a clear structure-activity relationship, followed by in-depth mechanistic studies and in vivo evaluation of the most promising candidates.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of 6-Benzyloxyquinoline Derivatives as c-Met Kinase Inhibitors
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to its ability to interact with a wide range of biological targets. Within this class, 6-benzyloxyquinoline derivatives have recently emerged as a promising chemotype, particularly in the domain of oncology. These compounds have been investigated for their potent and selective inhibition of c-Met kinase, a receptor tyrosine kinase whose aberrant activation is a key driver in the progression and metastasis of many human cancers.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-benzyloxyquinoline derivatives, synthesizing findings from recent studies. We will explore how specific structural modifications influence inhibitory potency against c-Met kinase and antiproliferative activity against cancer cell lines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles for optimizing this promising class of inhibitors.
The Core Scaffold: Rationale and Synthetic Strategy
The 6-benzyloxyquinoline scaffold serves as a rigid and effective framework for orienting key pharmacophoric features within the ATP-binding pocket of c-Met kinase. The general design strategy involves leveraging the quinoline core to establish crucial interactions while exploring substitutions on the benzyloxy moiety to enhance potency and selectivity.
General Synthetic Workflow
The synthesis of these derivatives typically follows a convergent approach, as outlined below. This workflow ensures flexibility in generating a diverse library of analogues for SAR studies.
Figure 1: General workflow for the synthesis and evaluation of 6-benzyloxyquinoline derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-benzyloxyquinoline derivatives is highly dependent on the nature and position of substituents on the benzyloxy ring. Molecular docking studies have revealed that the 6-benzyloxy group projects into a hydrophobic region of the c-Met ATP-binding site, making this position ideal for introducing modifications to enhance van der Waals interactions and overall binding affinity.
Impact of Substituents on the Benzyloxy Ring
Systematic modification of the benzyl ring has yielded critical insights into the SAR of this class. The primary focus has been on substitutions at the C3' and C4' positions, which appear to be most impactful for c-Met inhibition.
Key Findings:
-
Halogenation: The introduction of halogen atoms (F, Cl, Br) at the C3' and C4' positions of the benzyl ring is generally favorable. For instance, a 3-fluoro-4-chlorobenzyloxy moiety was found to be particularly effective, suggesting that a combination of electronegativity and specific steric bulk in this region enhances binding.
-
Hydrophobic Groups: Small, hydrophobic groups like methyl (CH₃) are well-tolerated and can contribute positively to activity. This is consistent with the hydrophobic nature of the pocket accommodating the benzyloxy group.
-
Hydrogen-Bonding Moieties: The addition of groups capable of hydrogen bonding, such as a morpholinoethoxy substituent, at the C4' position has been shown to significantly increase potency. This suggests the presence of a potential hydrogen bond donor or acceptor in the corresponding region of the c-Met active site, offering a clear avenue for optimization.
Comparative Analysis of Inhibitory Potency
The following table summarizes the in vitro activity of representative 6-benzyloxyquinoline derivatives against the c-Met kinase and the A549 non-small cell lung cancer cell line. This data provides a clear comparison of how different substitution patterns on the benzyloxy ring influence both enzymatic inhibition and cellular antiproliferative effects.
| Compound ID | R (Substitution on Benzyloxy Ring) | c-Met IC₅₀ (nM) | A549 IC₅₀ (µM) |
| 1 | 3-Fluoro | 11.2 | 1.13 |
| 2 | 4-Chloro | 10.5 | 0.95 |
| 3 | 3-Fluoro, 4-Chloro | 8.9 | 0.88 |
| 4 | 4-Methyl | 12.1 | 1.04 |
| 5 | 4-(2-Morpholinoethoxy) | 6.7 | 0.45 |
Analysis of Comparative Data:
-
Synergistic Halogenation: The combination of 3-fluoro and 4-chloro substituents in Compound 3 results in slightly improved potency over single halogen substitutions (Compound 1 and 2 ), indicating an additive effect.
-
Hydrophobic vs. H-Bonding: While a simple hydrophobic group like methyl (Compound 4 ) maintains good activity, the introduction of a larger, H-bond-accepting morpholinoethoxy group (Compound 5 ) leads to the most potent compound in the series. This highlights a key optimization vector for this scaffold.
-
Enzymatic vs. Cellular Potency: A strong correlation is observed between c-Met kinase inhibition (IC₅₀) and antiproliferative activity in A549 cells (IC₅₀), which are known to have c-Met pathway activation. This provides confidence that the cellular effects of these compounds are primarily driven by on-target c-Met inhibition.
Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is activated by its ligand, Hepatocyte Growth Factor (HGF). Upon binding, c-Met dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and motility. 6-Benzyloxyquinoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing the phosphorylation events necessary for signal transduction.
Figure 2: Simplified diagram of the HGF/c-Met signaling pathway and the inhibitory action of 6-benzyloxyquinoline derivatives.
Experimental Protocols
To ensure reproducibility and enable comparative assessment, standardized assays are crucial. The following are representative protocols for evaluating the biological activity of 6-benzyloxyquinoline derivatives.
In Vitro c-Met Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the IC₅₀ of a compound against c-Met kinase.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the c-Met kinase domain by a test compound.
Materials:
-
c-Met Kinase (recombinant)
-
LanthaScreen® Eu-anti-tag Antibody
-
Kinase Tracer 236
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (serial dilutions in DMSO)
-
384-well microplate (low-volume, black)
Procedure:
-
Prepare Kinase/Antibody Solution: Dilute the c-Met kinase and Eu-antibody together in the assay buffer to the desired final concentration.
-
Dispense Reagents:
-
Add 2.5 µL of the test compound serial dilution to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" controls.
-
Add 2.5 µL of the Kinase/Antibody solution to all wells.
-
Add 5 µL of the Tracer 236 solution to all wells.
-
-
Incubate: Centrifuge the plate briefly to mix, then incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data based on the high (DMSO only) and low (no kinase) controls.
-
Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Antiproliferative Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
A549 cells (or other relevant cancer cell line)
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test Compounds (serial dilutions)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The 6-benzyloxyquinoline scaffold is a highly tractable starting point for the development of potent and selective c-Met kinase inhibitors. The structure-activity relationship is well-defined, with the benzyloxy moiety providing a clear handle for optimization. The data strongly indicates that substitutions at the C3' and C4' positions of the benzyl ring are crucial for activity, with a combination of halogens and hydrogen-bond accepting groups leading to the most potent analogues discovered to date.
Future research in this area should focus on:
-
Improving Selectivity: Profiling lead compounds against a panel of kinases to ensure selectivity and reduce potential off-target effects.
-
Optimizing Pharmacokinetic Properties: Evaluating metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties to develop candidates with favorable in vivo characteristics.
-
Exploring Other Quinoline Positions: While the benzyloxy group has been the focus, subtle modifications at other positions of the quinoline core (e.g., C4 or C8) could further refine binding or improve physicochemical properties.
By building upon this established SAR foundation, there is significant potential to advance 6-benzyloxyquinoline derivatives into preclinical and clinical development as a novel therapy for c-Met-driven cancers.
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 6-(Benzyloxy)-4-Chloroquinoline
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The promiscuity of small molecules across the human kinome can lead to unforeseen off-target effects, but it can also present opportunities for polypharmacology. This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the 6-(benzyloxy)-4-chloroquinoline scaffold, a privileged structure in modern oncology research. We will delve into the selectivity of a lead compound from this series, compare it with a structurally related multi-kinase inhibitor, and provide detailed experimental protocols for assessing kinase inhibitor specificity in your own research.
The 6-(Benzyloxy)quinoline Scaffold: A Foundation for Potent Kinase Inhibition
The quinoline core is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs featuring this moiety.[1] The this compound scaffold, in particular, has been successfully exploited to generate potent inhibitors of receptor tyrosine kinases, most notably c-Met (hepatocyte growth factor receptor).[2] The benzyloxy group at the 6-position often contributes to favorable interactions within the ATP-binding pocket, enhancing potency and influencing the inhibitor's selectivity profile.
A seminal study by Nishii et al. led to the discovery of a novel series of 6-benzyloxyquinoline derivatives as selective c-Met kinase inhibitors.[2] The design of these compounds was informed by the co-crystal structure of a known inhibitor with c-Met, highlighting a rational approach to achieving selectivity.[2] One of the lead compounds from this research provides an excellent starting point for our analysis.
Lead Compound Profile: A Highly Selective c-Met Inhibitor
A representative inhibitor from the 6-benzyloxyquinoline series demonstrated potent inhibition of c-Met with an IC50 of 9.3 nM.[3] To assess its selectivity, the compound was tested against a small panel of related kinases. The rationale for choosing these specific off-targets often lies in the sequence homology of their ATP-binding sites with the primary target.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | 9.3 | 1 |
| KDR (VEGFR2) | >10,000 | >1075 |
| Flt-1 (VEGFR1) | >10,000 | >1075 |
| Flt-4 (VEGFR3) | >10,000 | >1075 |
| Ron | 1,200 | ~129 |
Table 1: Selectivity profile of a lead 6-benzyloxyquinoline derivative. Data sourced from Nishii et al. (2010).[2][3]
As the data indicates, this compound is highly selective for c-Met over the VEGFR family and shows moderate selectivity against Ron, another closely related receptor tyrosine kinase. This high degree of selectivity is desirable for a chemical probe intended to specifically interrogate c-Met signaling. However, a limited panel does not provide a complete picture of the compound's behavior across the entire kinome.
Broadening the Perspective: Comparison with a Multi-Kinase Quinoline Inhibitor
To illustrate the spectrum of selectivity that can arise from the quinoline scaffold, we will compare the lead compound with Cabozantinib , an FDA-approved inhibitor that also features a quinoline core and targets c-Met. Unlike the highly selective lead compound, Cabozantinib is a multi-kinase inhibitor, intentionally designed to block several key signaling nodes involved in tumor progression, angiogenesis, and metastasis.[4]
The primary targets of Cabozantinib include c-Met, VEGFR2, and AXL, but its effects extend to a wider range of kinases.[4] This broader activity profile highlights how subtle modifications to the quinoline scaffold can dramatically alter cross-reactivity.
| Kinase Target | Cabozantinib IC50 (nM) | Primary Signaling Pathway |
| c-Met | 1.3 | Proliferation, Survival, Motility |
| VEGFR2 | 0.035 | Angiogenesis, Permeability |
| AXL | 7 | Invasion, Metastasis, Drug Resistance |
| RET | 4 | Proliferation, Differentiation |
| KIT | 4.6 | Proliferation, Survival |
| FLT3 | 11.3 | Hematopoiesis, Proliferation |
| TIE2 | 14.3 | Angiogenesis, Vessel Stability |
Table 2: Inhibition profile of Cabozantinib against key tyrosine kinases. This table summarizes the potent activity of Cabozantinib against its primary targets.[4]
The polypharmacology of Cabozantinib is a key aspect of its clinical efficacy, particularly in tumors that have developed resistance to more selective agents.[4] The simultaneous inhibition of c-Met and VEGFR2, for instance, can overcome crosstalk and feedback loops that limit the effectiveness of single-target therapies.
Visualizing Target Pathways
The kinases inhibited by these compounds are central nodes in critical signaling pathways that drive cancer. Understanding these pathways is essential for interpreting the biological consequences of on- and off-target inhibition.
Experimental Protocols for Assessing Kinase Inhibitor Cross-Reactivity
To ensure the trustworthiness and validity of selectivity data, robust and well-controlled experimental methods are essential. Below are detailed protocols for two widely used assays for profiling kinase inhibitor selectivity.
Protocol 1: In Vitro Biochemical Kinase Profiling (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Its universal nature makes it suitable for a wide range of kinases.
Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An inhibitor will reduce the rate of ADP formation, which is detected as a decrease in luminescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution. The ATP concentration should ideally be at the Kₘ for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Prepare serial dilutions of the test inhibitor (e.g., the 6-benzyloxyquinoline derivative) in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test inhibitor or vehicle (DMSO) control.
-
Add 2.5 µL of the 2X substrate/ATP solution.
-
Initiate the reaction by adding 2.5 µL of the 2X kinase solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce light.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the relative light units (RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of potency and selectivity.[5][6]
Causality: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds the kinase are expressed in cells. When a test compound enters the cell and displaces the tracer from the kinase, the BRET signal decreases in a dose-dependent manner.[7]
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET™ tracer solution at the recommended concentration in the same medium.
-
Add the test inhibitor dilutions to the appropriate wells.
-
Immediately add the tracer solution to all wells (including vehicle controls).
-
-
Substrate Addition and Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. The extracellular inhibitor ensures that the signal is from intact, live cells.[6]
-
Incubate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle controls (0% inhibition) and a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
-
Conclusion and Future Directions
The this compound scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. As demonstrated, derivatives can range from highly selective probes for c-Met to broad-spectrum agents like Cabozantinib that target multiple oncogenic pathways. This comparative guide underscores a critical principle in drug discovery: selectivity is not an inherent property of a scaffold but is exquisitely tuned by its decoration.
For researchers developing novel inhibitors, a comprehensive understanding of cross-reactivity is not merely an academic exercise but a crucial step in predicting both therapeutic efficacy and potential toxicity. The use of tiered and systematic profiling strategies, starting with biochemical assays like ADP-Glo™ and progressing to cellular target engagement assays like NanoBRET™, provides a self-validating system for characterizing inhibitor behavior. This rigorous approach, grounded in sound experimental methodology, is essential for advancing the next generation of targeted therapies from the bench to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 6-(Benzyloxy)-4-chloroquinoline
Introduction
6-(Benzyloxy)-4-chloroquinoline is a pivotal intermediate in medicinal chemistry and drug development. Its quinoline core, functionalized with a versatile benzyloxy group at the 6-position and a reactive chloro group at the 4-position, serves as a foundational scaffold for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and antimalarial agents. The strategic importance of this building block necessitates robust, efficient, and scalable synthetic routes.
This guide provides a comprehensive comparison of the predominant synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed, field-proven protocols. This analysis is designed to empower researchers, scientists, and process chemists to make informed decisions based on the specific requirements of their discovery or development programs, whether prioritizing yield, scalability, or operational simplicity.
Retrosynthetic Analysis: A Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound, reveals a primary two-step strategy. The most common and reliable disconnection occurs at the C4-Cl bond, leading back to the more stable 6-(benzyloxy)-4-hydroxyquinoline (or its keto tautomer, 6-(benzyloxy)quinolin-4(1H)-one). This intermediate is, in turn, constructed by forming the quinoline ring system from a suitably substituted aniline precursor.
Caption: High-level retrosynthetic pathway for this compound.
This common pathway forms the basis of our comparative analysis, focusing on the optimal methods for (A) forming the heterocyclic core and (B) executing the subsequent chlorination.
Route 1: The Gould-Jacobs Pathway (The Workhorse Approach)
The most widely employed and reliable method for constructing the 6-(benzyloxy)-4-hydroxyquinoline core is the Gould-Jacobs reaction.[1][2] This venerable reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[3][4]
Mechanism and Rationale
-
Condensation: The synthesis begins with the nucleophilic attack of 4-(benzyloxy)aniline on diethyl ethoxymethylenemalonate (DEEM). This is a substitution reaction where the amino group displaces the ethoxy group of DEEM, eliminating ethanol to form the key intermediate, diethyl 2-(((4-(benzyloxy)phenyl)amino)methylene)malonate.[1]
-
Thermal Cyclization: This is the critical, energy-intensive step. The intermediate is heated to high temperatures (typically 250-260 °C) in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A.[4][5] The heat induces a 6-electron electrocyclization, followed by the elimination of a second molecule of ethanol to form the quinoline ring system.[3] The use of a high-boiling solvent is crucial to achieve the necessary activation energy for the cyclization in a controlled manner.
-
Saponification & Decarboxylation: The resulting ethyl 6-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is typically not isolated. Instead, it is saponified with a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid. Subsequent heating or acidification leads to decarboxylation, yielding the desired 6-(benzyloxy)-4-hydroxyquinoline intermediate.[1][4]
References
A Comparative Guide to the Efficacy of 6-(Benzyloxy)-4-chloroquinoline Derivatives Against Cancer Cell Lines
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] This heterocyclic system is integral to numerous therapeutic agents, demonstrating a broad spectrum of activities, including anticancer properties.[4][5] Within this class, quinoline derivatives featuring a benzyloxy moiety have garnered significant attention for their potential to induce cancer cell death and inhibit critical oncogenic pathways.[6][7][8][9] Specifically, the 6-(benzyloxy)-4-chloroquinoline framework presents a unique combination of a reactive 4-chloro position, ripe for nucleophilic substitution to introduce diverse side chains, and a benzyloxy group at the 6-position, which can be modified to fine-tune the molecule's steric and electronic properties to enhance target binding and overall efficacy.
This guide provides a comprehensive comparison of this compound derivatives and their analogues, offering an in-depth analysis of their efficacy against various cancer cell lines. We will synthesize data from multiple studies to establish structure-activity relationships (SAR), elucidate common mechanisms of action such as apoptosis induction and cell cycle arrest, and provide detailed, field-proven protocols for the key experiments used to evaluate these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.
Comparative Efficacy and Structure-Activity Relationships (SAR)
The anticancer potency of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and its appended functionalities. While direct, extensive studies on this compound derivatives are emerging, a robust understanding can be built by analyzing closely related analogues, particularly other benzyloxy-substituted quinolines.
Analysis of various derivatives reveals key structure-activity relationships (SAR). For instance, studies on 7-(benzyloxy)quinolin-4-amine derivatives have shown that bulky alkoxy groups at the 7-position can be a beneficial pharmacophoric group for antiproliferative activity.[8] Furthermore, the introduction of an amino side chain at the 4-position, often replacing the chloro group, has been found to facilitate antiproliferative effects, with the length of this side chain being a critical determinant of potency.[8]
The data presented below for benzyloxyquinolin-2(1H)-one derivatives, which share the core benzyloxy-quinoline scaffold, further illuminate these relationships. These compounds have demonstrated high potency, with IC₅₀ values often in the sub-micromolar and even nanomolar range against a panel of cancer cell lines, while showing significantly lower toxicity towards normal human cells.[6][9]
Table 1: Comparative in Vitro Cytotoxicity (IC₅₀, µM) of Representative Benzyloxyquinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 11e | COLO 205 (Colon) | 0.014 | 4-(4-chlorobenzyloxy) at C4, 7,8-difluoro at C7/C8 | [6] |
| HL-60 (Leukemia) | 0.040 | [6] | ||
| Hep3B (Hepatoma) | 0.033 | [6] | ||
| H460 (Lung) | 0.026 | [6] | ||
| Compound 9e | COLO 205 (Colon) | 0.11 | 4-(4-chlorobenzyloxy) at C4, 7-fluoro at C7 | [6] |
| HL-60 (Leukemia) | 0.22 | [6] | ||
| Compound 10g † | HCT-116 (Colon) | 0.68 | 7-(4-fluorobenzyloxy) at C7, N-(2-(dimethylamino)ethyl) at C4 | [8] |
| A549 (Lung) | 0.82 | [8] | ||
| MCF-7 (Breast) | 0.95 | [8] | ||
| Doxorubicin | HCT-116 (Colon) | ~1.0-5.0 | Standard Chemotherapeutic | [10] |
| MCF-7 (Breast) | ~0.5-2.0 | [10] |
*Note: Compounds 11e and 9e are 4-benzyloxyquinolin-2(1H)-one derivatives. This data is included to illustrate the high potency achievable with the benzyloxyquinoline scaffold. †Note: Compound 10g is a 7-(benzyloxy)quinolin-4-amine derivative, demonstrating the efficacy of a benzyloxy group at a different position combined with a C4-amino side chain.
From this comparative data, several SAR insights can be drawn:
-
Substitution on the Benzyloxy Ring: The presence of electron-withdrawing groups, such as chlorine (in 11e and 9e) or fluorine (in 10g), on the phenyl ring of the benzyloxy moiety often correlates with enhanced cytotoxic activity.[6][8]
-
Substitution on the Quinoline Core: Fluorine substitution on the quinoline ring system, as seen in the highly potent compound 11e (7,8-difluoro), appears to significantly increase anticancer efficacy compared to a single fluoro substitution (9e) or no substitution.[6]
-
The 4-Position: The 4-chloro group is a versatile synthetic handle. Its replacement with substituted amino side chains is a common strategy that has proven effective in enhancing the antiproliferative activity of the quinoline scaffold.[8]
Mechanisms of Anticancer Activity
The efficacy of benzyloxyquinoline derivatives stems from their ability to modulate multiple cellular processes critical for cancer cell survival and proliferation. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest, often linked to the inhibition of key signaling pathways.
Induction of Apoptosis
A hallmark of effective anticancer agents is the ability to trigger apoptosis, or programmed cell death. Numerous studies have confirmed that benzyloxyquinoline derivatives are potent inducers of apoptosis.[6][9][11] Mechanistic investigations reveal that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key events in this process include:
-
Caspase Activation: Treatment with these derivatives leads to the cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[6][11]
-
Mitochondrial Disruption: They can trigger the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic pathway.[11]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, leading to the final stages of cell death.[6]
The apoptotic effect can be visually confirmed through techniques like Hoechst 33258 staining, which reveals chromatin condensation in apoptotic cells, and Annexin V-FITC/PI flow cytometry, which distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][12]
Cell Cycle Arrest
In addition to inducing cell death, these derivatives can inhibit cancer cell proliferation by causing cell cycle arrest.[13][14] By disrupting the progression of the cell cycle, these compounds prevent cancer cells from dividing and replicating their DNA. Flow cytometry analysis after propidium iodide staining is the standard method to quantify the percentage of cells in each phase (G0/G1, S, G2/M). Studies have shown that potent benzyloxyquinoline derivatives can induce a significant accumulation of cells in the G2/M phase, indicating a blockage at this checkpoint.[6][9] This G2/M arrest is often associated with the disruption of microtubule assembly, a mechanism shared by several established chemotherapeutic agents.[6]
Inhibition of Kinase Signaling Pathways
The quinoline core can act as an ATP mimetic, enabling it to bind to the ATP-binding pocket of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of cancer, and pathways like the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) cascades are prime therapeutic targets.[3][15] Certain 6-benzyloxyquinoline derivatives have been specifically designed and identified as selective inhibitors of c-Met kinase, an RTK often overexpressed in various tumors.[7] By blocking these pathways, the compounds inhibit downstream signals that promote cell growth, proliferation, and survival.
Experimental Protocols for Efficacy Evaluation
The reliable assessment of a compound's anticancer potential hinges on robust and well-validated experimental protocols. The following sections detail the standard methodologies for evaluating the cytotoxicity of this compound derivatives.
General Workflow for In Vitro Cytotoxicity Screening
The initial screening of novel compounds typically follows a standardized workflow to determine their concentration-dependent effect on cell viability and to calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[16] Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into dark purple formazan crystals.[17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[17][18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[19] It offers a stable endpoint and is less prone to interference from compounds that affect mitochondrial activity.
Materials:
-
All materials from the MTT assay (excluding MTT and DMSO for solubilization)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[18]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of the SRB solution to each well and stain at room temperature for 10-30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at approximately 565 nm.[19]
-
Data Analysis: Calculate cell viability and determine the IC₅₀ value as described for the MTT assay.
Conclusion and Future Perspectives
The this compound scaffold and its close analogues represent a highly promising class of compounds for the development of novel anticancer agents. The collective evidence demonstrates their potent cytotoxic activity against a range of cancer cell lines, often exceeding that of established drugs. Their multifaceted mechanism of action, which includes the robust induction of apoptosis, cell cycle arrest, and the inhibition of critical oncogenic signaling pathways, makes them attractive candidates for further investigation.
The structure-activity relationship data provides a clear roadmap for medicinal chemists to rationally design and synthesize next-generation derivatives with improved potency and selectivity. Future research should focus on:
-
In Vivo Efficacy: Translating the potent in vitro results into animal models is a critical next step to evaluate the therapeutic potential and pharmacokinetic properties of lead compounds.[8]
-
Target Deconvolution: While pathways like c-Met have been identified, further studies are needed to fully elucidate the specific molecular targets of the most potent derivatives.[7]
-
Addressing Drug Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines could open new avenues for treating refractory cancers.[5][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Antiproliferative activity and apoptosis induction by 3',4'-dibenzyloxyflavonol on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Cell cycle arrest | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. benchchem.com [benchchem.com]
- 19. ijpbs.com [ijpbs.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Antimalarial Potential of 6-(Benzyloxy)-4-chloroquinoline Analogs
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, necessitates a continuous search for novel and effective antimalarial agents. The 4-aminoquinoline scaffold, the backbone of the highly successful drug chloroquine, remains a cornerstone in this endeavor. This guide provides a comparative analysis of the antimalarial potential of a specific class of analogs: 6-(benzyloxy)-4-chloroquinolines. By examining the established structure-activity relationships (SAR) of related quinoline derivatives and outlining key experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for the rational design and evaluation of this promising compound class.
The Core Mechanism: Inhibition of Heme Detoxification
The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of the parasite's heme detoxification process within the digestive vacuole.[1][2] During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as the malaria pigment).[1]
4-aminoquinolines are weak bases that accumulate in the acidic environment of the parasite's digestive vacuole.[2] In their protonated form, they are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to the buildup of toxic free heme, which in turn causes oxidative stress and damage to parasite membranes, ultimately leading to its death.[1][2]
Caption: Mechanism of 4-aminoquinoline antimalarial action.
Structure-Activity Relationship (SAR) Analysis: A Predictive Comparison
The Quinoline Core: Importance of the 7-Chloro Group
The 7-chloro substituent on the quinoline ring is a critical feature for the antimalarial activity of chloroquine and its analogs.[3][4] Electron-withdrawing groups at this position are known to be essential for potent activity.[3][5] It is believed that this group influences the pKa of the quinoline nitrogen, which in turn affects the drug's accumulation in the parasite's digestive vacuole.[5] Therefore, for the purpose of this guide, we will consider the 7-chloro substitution as a constant.
The Influence of Substituents at the 6-Position
The effect of substituents at the 6-position of the quinoline ring is less explored than at the 7-position. However, studies on related compounds provide valuable insights. For instance, some research has shown that a 6-methoxy group can be well-tolerated and in some cases, contribute to activity.[6] The benzyloxy group, being larger and more lipophilic than a methoxy group, could have several effects:
-
Increased Lipophilicity: This might enhance the compound's ability to cross cell membranes, potentially leading to better accumulation within the parasite.
-
Steric Effects: The bulky nature of the benzyloxy group could influence the binding of the molecule to its target, which could either be beneficial or detrimental to its activity.
-
Metabolic Stability: The benzyloxy group might be susceptible to metabolic cleavage, which could affect the compound's half-life and overall efficacy.
The Role of the 4-Amino Side Chain
The nature of the side chain at the 4-position is crucial for both activity and overcoming drug resistance. Modifications to the side chain, such as altering its length or introducing bulky terminal groups, have been shown to restore activity against chloroquine-resistant strains of P. falciparum.[7] For a comprehensive comparison, it would be essential to synthesize and test a series of 6-(benzyloxy)-4-chloroquinoline analogs with varying side chains.
Comparative Performance Analysis: An Inferred View
Based on the SAR principles discussed, we can construct an inferred comparative performance table. This table is a predictive model based on existing data for related compounds and should be validated by experimental evidence.
| Compound Class | Key Structural Features | Inferred In Vitro Activity (vs. CQ-sensitive strains) | Inferred In Vitro Activity (vs. CQ-resistant strains) | Rationale |
| Chloroquine | 7-chloro, diethylaminoethylamino side chain | High | Low to moderate | Standard of care, but widespread resistance. |
| 6-Methoxy-4-aminoquinoline Analogs | 7-chloro, 6-methoxy, varied side chains | Moderate to High | Moderate | The 6-methoxy group is generally well-tolerated.[6] |
| This compound Analogs | 7-chloro, 6-benzyloxy, varied side chains | Potentially High | Potentially Moderate to High | The benzyloxy group may increase lipophilicity, potentially enhancing cellular uptake. The bulky nature may also play a role in overcoming resistance mechanisms. |
| 7-Bromo/Iodo-4-aminoquinoline Analogs | 7-bromo or 7-iodo, varied side chains | High | High | Halogen substitution at the 7-position is critical for activity, with bromo and iodo analogs showing comparable or better activity than chloro analogs.[4] |
Experimental Protocols for Antimalarial Drug Discovery
The evaluation of novel antimalarial candidates requires a standardized set of in vitro and in vivo assays. The following protocols are widely accepted in the field.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a common method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.[1]
-
Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well plate.
-
Incubation: A synchronized parasite culture (ring stage) is added to the wells containing the test compounds and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Caption: In vitro antiplasmodial assay workflow.
In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)
This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a mouse model.
-
Infection: Mice are infected intravenously or intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compound is administered orally or by another appropriate route once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition.
Conclusion and Future Directions
While direct experimental data for this compound analogs remains to be systematically explored, a thorough analysis of the structure-activity relationships of the 4-aminoquinoline scaffold suggests that this class of compounds holds significant promise as a source of novel antimalarial agents. The introduction of a benzyloxy group at the 6-position may favorably influence the physicochemical properties of the parent molecule, potentially leading to enhanced activity, particularly against drug-resistant strains.
Future research should focus on the synthesis of a library of this compound analogs with diverse side chains at the 4-position. These compounds should then be subjected to rigorous in vitro and in vivo testing as outlined in this guide to validate their antimalarial potential. Such studies will be instrumental in determining if this specific chemical space can yield the next generation of quinoline-based antimalarials to combat the global threat of malaria.
References
- 1. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Ex Vivo Activity of Naphthoquine and Methylene Blue against Drug-Resistant Clinical Isolates of Plasmodium falciparum and Plasmodium vivax | Medicines for Malaria Venture [mmv.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-(Benzyloxy)-4-chloroquinoline
This document provides a detailed protocol for the safe handling and disposal of 6-(benzyloxy)-4-chloroquinoline. As a halogenated heterocyclic aromatic compound, this substance requires meticulous management to mitigate risks to personnel, ensure regulatory compliance, and protect the environment. This guide is intended for laboratory researchers, chemists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established principles of chemical safety and hazardous waste management.
Hazard Assessment & Chemical Profile
Structural Analogs and Inferred Hazards:
-
4-Chloroquinoline and 6-Chloroquinoline: These parent structures are classified as irritants, causing skin and serious eye irritation. They may also cause respiratory irritation.[4][5]
-
Halogenated Aromatic Compounds: This class of chemicals is often associated with environmental persistence and toxicity to aquatic life.[3][6] Improper disposal can lead to long-term ecological damage.[7][8]
-
Thermal Decomposition: High-temperature decomposition of chlorinated organic compounds can release toxic and corrosive gases, such as hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides.[9]
Given this information, this compound must be treated as a hazardous substance. The primary disposal objective is to ensure its complete destruction in a controlled environment to prevent its release and the formation of hazardous byproducts.
| Property | Information | Source(s) |
| Chemical Name | This compound | [10] |
| CAS Number | 863786-01-0 | [1] |
| Molecular Formula | C₁₆H₁₂ClNO | [10] |
| Molecular Weight | 269.73 g/mol | [10] |
| Inferred Health Hazards | Toxic if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | [3][4][11] |
| Inferred Environmental Hazards | Likely toxic to aquatic life with long-lasting effects. | [3][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [12][13] |
Core Principles of Chemical Waste Management
Before detailing the specific protocol, it is essential to adhere to fundamental laboratory waste management practices. These principles are universal and form the basis of a safe and compliant disposal program.
-
Segregation: Never mix incompatible waste streams.[14] Halogenated organic waste must be collected separately from non-halogenated organic waste.[15][16] This is critical because disposal methods, such as incineration, require different conditions for halogenated compounds to prevent the release of dioxins and other pollutants.[17]
-
Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[18] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[14][16]
-
Container Integrity: Waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks or spills.[16][19] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing this compound from the point of generation to its final removal by waste management professionals.
3.1. Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[20]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[20]
-
Body Protection: A lab coat and closed-toe shoes. Ensure full skin coverage.[20]
-
Respiratory Protection: All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[20][21]
3.2. Waste Collection and Segregation
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, dedicated hazardous waste container.[20]
-
This container must be clearly labeled for "Halogenated Organic Liquid Waste." [16]
-
Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[15]
-
3.3. Container Labeling and Storage
-
Labeling: Use a hazardous waste tag provided by your institution's EHS department. Fill it out completely, including:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The concentration of each component.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., irritant, toxic, environmentally hazardous).
-
-
Storage:
-
Keep waste containers securely closed at all times, except when adding waste.[16]
-
Store the containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[18]
-
The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks.[15]
-
3.4. Arranging Final Disposal
-
Once the waste container is full or you no longer generate this waste stream, contact your institution's EHS office to schedule a pickup.[19]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[22] This is a direct violation of environmental regulations and poses a significant hazard.[23]
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
// Node Definitions start [label="Spill Occurs", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate & Alert\n(Immediately alert personnel in the area)", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Spill Size & Hazard\n(Is it a minor or major spill?)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; minor_spill [label="Minor Spill Procedure\n(Contained, small quantity, no immediate inhalation risk)", fillcolor="#34A853", fontcolor="#FFFFFF"]; major_spill [label="Major Spill Procedure\n(Large quantity, uncontained, risk of exposure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe [label="Don Appropriate PPE\n(Gloves, goggles, lab coat, respirator if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain & Absorb\n(Use chemical spill kit absorbent pads)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Waste\n(Sweep solids or absorb liquids into a sealed container)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; label_waste [label="Label as Hazardous Waste\n(Include 'Spill Debris' and chemical name)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area\n(Clean with appropriate solvent, collect materials as waste)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; call_ehs [label="Call EHS / Emergency Services\n(Provide location and chemical details)", fillcolor="#FBBC05", fontcolor="#202124"]; secure_area [label="Secure the Area\n(Restrict access and post warnings)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Disposal Request Submitted", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> evacuate; evacuate -> assess; assess -> minor_spill [label="Minor"]; assess -> major_spill [label="Major"]; minor_spill -> ppe; ppe -> contain; contain -> collect; collect -> label_waste; label_waste -> decontaminate; decontaminate -> end; major_spill -> call_ehs; call_ehs -> secure_area; secure_area -> end; } Caption: Workflow for responding to a chemical spill.
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[20]
-
Ventilate: If the spill is in a fume hood, keep the hood running. If it is in the open lab, ensure the area is well-ventilated, but avoid creating drafts that could spread dust.[21]
-
Assess: For a minor spill that you are trained to handle, proceed with cleanup. For a major spill, evacuate the area, close the doors, and contact your institution's emergency response or EHS office immediately.[19]
-
Cleanup (Minor Spills):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material from a chemical spill kit.[19]
-
Carefully sweep the absorbed material into a designated, sealable container.
-
Clean the spill area thoroughly with soap and water or an appropriate solvent.[20]
-
Collect all cleaning materials as hazardous waste.
-
Label the container with "Hazardous Waste," the chemical name, and "Spill Debris."
-
Recommended Final Disposal Methodology
The industry-standard and environmentally preferred method for disposing of halogenated organic compounds like this compound is high-temperature incineration .[24][25]
-
Mechanism: Licensed hazardous waste incinerators operate at extremely high temperatures (typically >1000°C) with sophisticated emission control systems ("scrubbers").[24] This process ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride. The scrubbers then neutralize acidic gases like HCl before they are released into the atmosphere.
-
Why Other Methods Are Not Recommended:
-
Landfill: Prohibited for hazardous organic waste. The compound is likely persistent and could leach into groundwater.[6]
-
Chemical Treatment: While methods like using Fenton's reagent can destroy halogenated compounds, they are complex, require specialized equipment, and are not practical for routine laboratory waste disposal.[25]
-
By segregating this compound as halogenated waste, you ensure it is routed to the correct type of disposal facility equipped to handle it safely and effectively.[14][16]
Waste Minimization Strategies
A comprehensive safety and handling plan includes strategies to reduce waste generation at the source.[15][21]
-
Inventory Management: Maintain a detailed chemical inventory to avoid ordering duplicate materials and to ensure older stock is used first.[21]
-
Scale Optimization: Whenever possible, design experiments on the smallest scale that still yields valid results to reduce the amount of starting material and subsequent waste.
-
Substitution: Where scientifically viable, consider using less hazardous or non-halogenated alternatives.[15]
By adhering to this guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory adherence, and environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. biosynce.com [biosynce.com]
- 8. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. epa.gov [epa.gov]
- 18. nswai.org [nswai.org]
- 19. vumc.org [vumc.org]
- 20. benchchem.com [benchchem.com]
- 21. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 22. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 23. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 24. actenviro.com [actenviro.com]
- 25. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Senior Application Scientist's Guide to Handling 6-(Benzyloxy)-4-chloroquinoline: Essential Safety and Operational Protocols
Understanding the Hazard Landscape: An Evidence-Based Assessment
Due to the limited specific toxicity data for 6-(Benzyloxy)-4-chloroquinoline, a precautionary approach is paramount. The hazard assessment is based on the known profiles of analogous chloroquinoline derivatives.
Structural Analogs and Their Known Hazards:
-
Chloroquinolines: This class of compounds is known to present several health risks. For instance, 3-Chloroquinoline hydrochloride is considered hazardous, being harmful if swallowed and potentially causing skin, eye, and respiratory tract irritation.[1]
-
6-Chloroquinoline: GHS classifications for this related compound indicate it causes skin and serious eye irritation, and may cause respiratory irritation.[2]
-
General Halogenated Heterocycles: Halogenated organic compounds often require special handling due to their potential for toxicity and environmental persistence.[3]
Based on these analogs, it is prudent to treat this compound as a substance that is potentially harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and potentially toxic to aquatic life. [4][5]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂ClNO | CymitQuimica[6], PubChem[7] |
| Molecular Weight | 269.73 g/mol | Matrix Scientific[8] |
| Appearance | Likely a solid | ChemicalBook[9] |
| CAS Number | 863786-01-0 | CymitQuimica[6][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[1] Always use proper glove removal technique to avoid skin contact. For extended work, consider double-gloving. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination is suspected.[11]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] However, for procedures with a risk of splashing, chemical splash goggles or a full-face shield are necessary to provide comprehensive protection.[11][12]
-
Body Protection: A standard laboratory coat is required to protect street clothing.[1] For tasks with a higher risk of contamination, consider a disposable, long-sleeved gown made of a material tested for resistance to chemical permeation.[13]
-
Respiratory Protection: All work with solid or powdered forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is recommended.[1][14] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[15]
PPE Workflow Diagram
Caption: Standard workflow for PPE selection, donning, and doffing.
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood.[16] This is the primary method for controlling exposure to airborne dust or vapors.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14]
Safe Handling Procedures
-
Preparation: Before beginning work, ensure the fume hood is clean and uncluttered. Gather all necessary equipment and reagents.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After use, ensure the container is tightly sealed.[1][14] Clean any contaminated surfaces and equipment. Wash hands thoroughly with soap and water after handling is complete.[17]
Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.
-
Container: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][16]
-
Incompatibilities: Keep away from strong oxidizing agents.[1] While specific reactivity data is unavailable, general OSHA guidelines recommend separating chemicals that could react dangerously.[18]
-
Labeling: All containers must be clearly labeled with the chemical name and any known hazards.[19]
-
Location: Do not store on the floor or in areas of high foot traffic.[20] Store in a designated chemical storage cabinet.
Emergency and Disposal Plan
Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[21] Remove all contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][21] Seek prompt medical attention.
-
Inhalation: Move the individual to fresh air.[21] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[21] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][21]
Emergency Response Flowchart
Caption: Immediate first aid actions following exposure.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material to contain the substance. Avoid generating dust.
-
Clean-up: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous chemical waste.[3]
-
Waste Collection: Collect waste in a designated, labeled, and tightly sealed container.[22]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[3][22]
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[23] Under no circumstances should this chemical be disposed of down the drain.[3]
By implementing these comprehensive safety and handling protocols, you can confidently work with this compound while upholding the highest standards of laboratory safety. Always remember that this guide supplements, but does not replace, a thorough, procedure-specific risk assessment and your institution's established safety policies.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biosynce.com [biosynce.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 623144-17-2 Cas No. | 6-(Benzyloxy)-2-chloroquinoline | Matrix Scientific [matrixscientific.com]
- 9. 7-Benzyloxy-4-chloro-6-methoxy-quinoline | 286371-49-1 [chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. pppmag.com [pppmag.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. gerpac.eu [gerpac.eu]
- 14. benchchem.com [benchchem.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. aksci.com [aksci.com]
- 17. fishersci.at [fishersci.at]
- 18. capitalresin.com [capitalresin.com]
- 19. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 20. ushazmatstorage.com [ushazmatstorage.com]
- 21. echemi.com [echemi.com]
- 22. campusoperations.temple.edu [campusoperations.temple.edu]
- 23. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
